molecular formula C13H9FO3 B581367 3-(4-Carboxy-3-fluorophenyl)phenol CAS No. 1261916-37-3

3-(4-Carboxy-3-fluorophenyl)phenol

Cat. No.: B581367
CAS No.: 1261916-37-3
M. Wt: 232.21
InChI Key: CWQSLVSWYGCFOO-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)phenol is a high-purity, biphenyl-based compound designed for use as a versatile chemical intermediate in advanced research and development. Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group on a fluorinated biphenyl scaffold, makes it a valuable precursor for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. The presence of the fluorine atom, a common substituent in drug design, can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this compound to develop novel chemical entities, such as β-lactamase inhibitors to combat antibiotic resistance , or to create functionalized phenols with enhanced bioactivity . This reagent is intended solely for laboratory research purposes by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQSLVSWYGCFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683552
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-37-3
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Carboxy-3-fluorophenyl)phenol: Synthesis, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-Carboxy-3-fluorophenyl)phenol, a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust methodology for its chemical synthesis and characterization, and presents a validated protocol for its quantification in biological matrices. Furthermore, it explores the broader context of its parent drug's mechanism of action and toxicological profile, providing essential insights for its study in pharmacology and drug metabolism.

Introduction: The Significance of Metabolite Profiling

In drug development and clinical pharmacology, understanding a drug's metabolic fate is as crucial as defining its primary mechanism of action. The biotransformation of a parent drug can lead to metabolites that are active, inactive, or toxic, thereby profoundly influencing the overall therapeutic and safety profile. Diflunisal, a difluorophenyl derivative of salicylic acid, is a potent NSAID used for managing pain and inflammation in conditions like osteoarthritis.[1][2] It primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[3]

While Diflunisal itself is the active therapeutic agent, its journey through the body results in various metabolic products. This compound, also known as 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, is one such compound. Although literature suggests that Diflunisal's metabolites are largely inactive, a thorough characterization is imperative.[3] Studying these metabolites is essential to fully comprehend the parent drug's pharmacokinetics, rule out off-target effects, and ensure that the observed toxicities are not attributable to metabolic byproducts. This guide focuses on providing the core technical knowledge required to synthesize, identify, and quantify this compound as a critical step in preclinical and clinical drug evaluation.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its synthesis, purification, and analytical detection. These properties govern its solubility, stability, and interactions in biological systems.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid[4]
Synonyms This compound[4]
CAS Number 1261916-37-3[4]
Molecular Formula C₁₃H₉FO₃[4][5]
Molecular Weight 232.21 g/mol [4][5]
Appearance Expected to be a solid at room temperature[6]
Solubility Expected to have low water solubility and be soluble in organic solvents (e.g., methanol, ethanol, acetone)[6]
Purity (Typical) >97% (Commercially available standard)[4]
Storage Recommended refrigerated at 2-8°C[6]

Synthesis and Characterization of an Analytical Standard

The availability of a pure analytical standard is a prerequisite for any quantitative bioanalytical work. While this compound can be sourced commercially, understanding its synthesis provides deeper insight and allows for in-house production if required.[4] A common and effective method for creating the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and commercial availability of boronic acid reagents. This makes it an ideal choice for coupling an aryl halide with an aryl boronic acid to form the C-C bond at the heart of the biphenyl structure. The chosen pathway involves coupling a protected phenol boronic acid with a fluorinated and carboxylated aryl bromide. The protecting group on the phenol is crucial to prevent side reactions, and the carboxyl group is typically introduced via a precursor like an ester, which is hydrolyzed in the final step.

Conceptual Synthesis Workflow

G cluster_0 Preparation of Reactants cluster_1 Core Synthesis cluster_2 Final Modification cluster_3 Purification & Analysis A 3-(dihydroxyboryl)phenol C Suzuki-Miyaura Coupling A->C B Methyl 4-bromo-2-fluorobenzoate B->C D Coupled Intermediate (Methyl 3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate) C->D Pd Catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) E Ester Hydrolysis (Saponification) D->E F Final Product (this compound) E->F Base (e.g., NaOH), then Acid Workup (e.g., HCl) G Purification (Preparative HPLC) F->G H Characterization (NMR, LC-MS, FTIR) G->H

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol for Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Validation: A single, sharp peak indicates high purity. Retention time is used for identification.

  • Mass Spectrometry (MS):

    • System: LC-MS system, coupling the HPLC method above to a mass spectrometer (e.g., Agilent 6470 Triple Quadrupole or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Validation: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻. For C₁₃H₉FO₃, the expected exact mass is 232.05.[5] The detection of this mass confirms the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: Bruker 400 MHz spectrometer or equivalent.

    • Solvent: Deuterated DMSO (DMSO-d₆) or Methanol (CD₃OD).

    • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

    • Validation: The ¹H NMR spectrum should show distinct aromatic proton signals with characteristic splitting patterns due to fluorine coupling. The ¹⁹F NMR will confirm the presence of the fluorine atom. The ¹³C NMR will show the correct number of carbon signals. The combination of these spectra provides unambiguous structural confirmation.

Biological Context and Mechanism of Action of the Parent Drug

The biological relevance of this compound is intrinsically linked to its parent compound, Diflunisal. Diflunisal is a non-selective, competitive inhibitor of both COX-1 and COX-2 enzymes.[1][3] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] Unlike aspirin, Diflunisal is a reversible inhibitor and is not metabolized to salicylic acid in the body.[1][2]

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Diflunisal Diflunisal Diflunisal->COX Inhibition

Caption: Simplified mechanism of action for the parent drug, Diflunisal.

The metabolism of Diflunisal primarily occurs in the liver via glucuronidation and sulfation.[1] The resulting metabolites, including this compound, are generally considered inactive and are excreted by the kidneys.[1][3] However, verifying the lack of COX inhibition or other off-target activity for this specific metabolite is a critical step in a full safety assessment.

Bioanalytical Method for Quantification in Plasma

A robust, validated bioanalytical method is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.

Rationale for Method Selection

LC-MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This allows the instrument to filter out background noise from the plasma matrix. Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances, ensuring a clean injection and reliable quantification.

Step-by-Step Bioanalytical Protocol

Objective: To accurately quantify this compound in rat plasma.

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with 1 mL of 0.1% formic acid in water.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: Utilize the HPLC method described in Section 3.3, but with a shorter gradient (e.g., 5-8 minutes) optimized for throughput.

    • MS System: A triple quadrupole mass spectrometer operating in MRM mode.

    • Ionization: ESI, negative mode.

    • MRM Transitions:

      • Analyte: Determine the optimal precursor ion (e.g., m/z 231.1 for [M-H]⁻) and the most stable product ion after collision-induced dissociation.

      • Internal Standard: Determine the corresponding MRM transition for the IS.

    • Data Acquisition: Use instrument software to acquire and process the data.

  • Method Validation (Self-Validating System):

    • Calibration Curve: Prepare standards of known concentrations (e.g., 1 to 1000 ng/mL) in blank plasma and process them alongside the unknown samples. Plot the peak area ratio (analyte/IS) against concentration and apply a linear regression.

    • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in blank plasma. Analyze them in triplicate with each batch of samples. Accuracy should be within ±15% (±20% for the lower limit of quantification) of the nominal value, and precision (%CV) should be ≤15%.

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte.

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.

Toxicology and Safety Considerations

The safety profile of this compound is not extensively studied independently. Its toxicology is generally inferred from the profile of the parent drug, Diflunisal. Diflunisal, like other NSAIDs, carries risks of gastrointestinal irritation and bleeding due to COX-1 inhibition.[3] Caution is also advised for patients with renal or hepatic impairment.[3]

The core structure contains a phenol moiety. Phenols, as a class, can be toxic, acting as protoplasmic poisons that denature proteins and disrupt cell membranes, potentially leading to necrosis.[7] Systemic exposure to high concentrations of certain phenolic compounds can cause toxicity to the nervous system, kidneys, heart, and lungs.[7][8] However, the concentration of this specific metabolite under therapeutic dosing of Diflunisal is expected to be low. A key research objective would be to perform in vitro cytotoxicity assays (e.g., using HepG2 liver cells or HK-2 kidney cells) to confirm that this compound does not contribute significantly to the known toxicities of its parent drug.

Conclusion and Future Directions

This guide has established a technical foundation for the study of this compound. By providing detailed methodologies for its synthesis, characterization, and quantification, it equips researchers to rigorously investigate its role in the overall pharmacology of Diflunisal. While currently considered an inactive metabolite, its complete biological and toxicological profile warrants further investigation to build a comprehensive safety and efficacy model for the parent drug.

Future research should focus on:

  • In Vitro Activity Screening: Confirming the lack of significant inhibitory activity against COX-1/COX-2 and a panel of other relevant off-targets.

  • Cytotoxicity Studies: Assessing the potential for cell damage in relevant human cell lines (liver, kidney) to rule out metabolite-specific toxicity.

  • Pharmacokinetic Modeling: Integrating data from validated bioanalytical methods into comprehensive pharmacokinetic models to better predict the exposure and clearance of both Diflunisal and its metabolites in different patient populations.

By systematically addressing these areas, the scientific community can ensure a complete and nuanced understanding of this important NSAID and its metabolic products.

References

  • Patsnap Synapse. What is the mechanism of Diflunisal? [Link]

  • InformedHealth.org. Clinical Pharmacology of Diflunisal. [Link]

  • PubChem. 3-(5-Carboxy-2-fluorophenyl)phenol Compound Summary. [Link]

  • National Center for Biotechnology Information. Diflunisal - LiverTox. [Link]

  • Brogden, R. N., et al. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use. Drugs, 19(2), 84-106. [Link]

  • Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

  • PubChem. 4-(5-Carboxy-2-fluorophenyl)phenol Compound Summary. [Link]

  • Public Health England. Phenol: toxicological overview. [Link]

  • Patsnap Synapse. What is Phenol used for? [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • U.S. Environmental Protection Agency. Ortho-phenylphenol: Human Health Risk Assessment. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. American Journal of Analytical Chemistry, 8, 269-280. [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. [Link]

  • Nabavi, S. M., et al. (2015). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 20(10), 18439-18464. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • BioOrganics. This compound Product Page. [Link]

  • National Center for Biotechnology Information. Phenol Toxicity - StatPearls. [Link]

  • Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats. Journal of Pharmacy and Pharmacology, 56(10), 1297-1302. [Link]

  • Carvajal, D., & Potes, Y. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 27(15), 4995. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

  • Liu, D. (2006). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. The AAPS Journal, 8(3), E512-E522. [Link]

  • Wikipedia. Phenol. [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]

  • PubChem. Phenol Compound Summary. [Link]

  • Soto-Hernández, M., et al. (Eds.). (2022). Phenolic Compounds - Biological Activity. IntechOpen. [Link]

  • Teixeira, J., et al. (2020). Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. Antioxidants, 9(9), 785. [Link]

  • Al-Khayri, J. M., et al. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

  • Frank, J., et al. (2007). Plasma Pharmacokinetics of Catechin Metabolite 4'-O-Me-EGC in Healthy Humans. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 763-770. [Link]

  • Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs. Nuclear Medicine and Biology, 40(7), 923-929. [Link]

  • Omachi, F., et al. (2019). Relationship between the effects of food on the pharmacokinetics of oral antineoplastic drugs and their physicochemical properties. Cancer Chemotherapy and Pharmacology, 84(6), 1235-1244. [Link]

Sources

Potential biological activity of 3-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling of 3-(4-Carboxy-3-fluorophenyl)phenol

Executive Summary

This compound (CAS: 1261916-37-3) is a functionalized biphenyl small molecule exhibiting significant potential as a Transthyretin (TTR) Kinetic Stabilizer and a Non-Steroidal Anti-Inflammatory Drug (NSAID) . Its structural motif—a biphenyl core featuring a carboxylic acid, a halogen (fluorine), and a phenolic hydroxyl—places it firmly within the pharmacophore class of "Thyroxine Mimics" (e.g., Diflunisal, Tafamidis).

This guide provides an in-depth technical analysis of its chemical properties, mechanism of action (MoA), and experimental validation protocols. It is designed for medicinal chemists and pharmacologists investigating treatments for Transthyretin Amyloidosis (ATTR) and chronic inflammatory pathways.

Part 1: Chemical Identity & Physiochemical Profile[1]

The compound represents a strategic modification of the biphenyl scaffold, optimizing metabolic stability and binding affinity through fluorination.

PropertySpecification
IUPAC Name 4-(3-Hydroxyphenyl)-2-fluorobenzoic acid
Common Name This compound
CAS Number 1261916-37-3
Molecular Formula C₁₃H₉FO₃
Molecular Weight 232.21 g/mol
Predicted LogP ~3.2 (Lipophilic, good membrane permeability)
pKa (Acid) ~4.0 (Carboxylic acid)
pKa (Phenol) ~9.5 (Phenolic hydroxyl)
Solubility Soluble in DMSO, Ethanol; sparingly soluble in water (pH dependent)

Structural Significance:

  • Ring A (Phenol): Mimics the outer phenolic ring of Thyroxine (T4), capable of hydrogen bonding with Ser117 or Thr119 in the TTR binding pocket.

  • Ring B (Fluoro-Benzoic Acid): The carboxylic acid provides an electrostatic anchor (salt bridge) to Lys15. The fluorine atom at the ortho position to the carboxyl group increases acidity (lowering pKa) and fills the hydrophobic Halogen Binding Pockets (HBPs) within the TTR tetramer.

Part 2: Mechanism of Action (MoA)

Primary MoA: Kinetic Stabilization of Transthyretin (TTR)

The primary therapeutic application of this compound is the inhibition of TTR amyloidogenesis. TTR is a homotetrameric protein that transports thyroxine and retinol. In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

  • Binding Logic: This small molecule binds to the unoccupied T4-binding sites at the dimer-dimer interface of the TTR tetramer.

  • Thermodynamic Effect: Binding raises the activation energy barrier for tetramer dissociation, kinetically stabilizing the native state and preventing fibril formation.

  • Fluorine Effect: The 3-fluoro substituent enhances binding affinity via hydrophobic interactions within the HBP 2/2' pockets and potentially improves metabolic stability against oxidative defluorination compared to non-fluorinated analogs.

Secondary MoA: Cyclooxygenase (COX) Inhibition

As a biphenyl carboxylic acid, the compound shares structural homology with Diflunisal and Flufenisal .

  • Pathway: It reversibly inhibits COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGG2/PGH2).

  • Selectivity: The specific fluorination pattern may modulate selectivity toward COX-2, reducing gastrointestinal toxicity associated with classic NSAIDs.

Part 3: Visualization of Signaling & Synthesis

The following diagrams illustrate the synthesis pathway and the TTR stabilization mechanism.

G cluster_0 Suzuki-Miyaura Synthesis Workflow cluster_1 TTR Stabilization Mechanism S1 3-Hydroxyphenylboronic Acid (Ring A Precursor) Cat Pd(PPh3)4 Catalyst Na2CO3 Base S1->Cat S2 4-Bromo-2-fluorobenzoic Acid (Ring B Precursor) S2->Cat Prod This compound (Target Molecule) Cat->Prod Cross-Coupling (Dioxane/H2O, 90°C) TTR_Tet Native TTR Tetramer (Functional) TTR_Mono Monomers (Unstable) TTR_Tet->TTR_Mono Dissociation (Rate Limiting Step) Amyloid Amyloid Fibrils (Toxic) TTR_Mono->Amyloid Misfolding & Aggregation Drug Target Molecule (Ligand) Drug->TTR_Tet Binds T4 Pocket (Kd < 100 nM)

Figure 1: Left: Convergent synthesis via Suzuki coupling.[1] Right: Kinetic stabilization of TTR, preventing the rate-limiting dissociation step.

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This palladium-catalyzed cross-coupling is the industry standard for biphenyl synthesis due to its tolerance of the carboxylic acid and phenol functional groups.

  • Reagents:

    • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

    • 3-Hydroxyphenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane.[2]

  • Procedure:

    • Degas the solvent with nitrogen for 15 minutes.

    • Combine aryl halide, boronic acid, and base in the reaction vessel.[2][3]

    • Add catalyst under inert atmosphere (N₂).

    • Reflux at 90–100°C for 12–16 hours. Monitor via TLC/LC-MS.

    • Workup: Acidify with 1N HCl to pH 3 (precipitates the carboxylic acid). Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Protocol B: TTR Fibril Formation Inhibition Assay

Rationale: Validates the compound's ability to prevent amyloidogenesis in vitro under acidic denaturation conditions.

  • Preparation:

    • Purify Recombinant Wild-Type (WT) TTR or V30M variant.

    • Prepare compound stock (10 mM in DMSO).

  • Incubation:

    • Incubate TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in neutral buffer (pH 7.4) for 30 min at 37°C to allow binding.

  • Acid Denaturation:

    • Dilute mixture 1:1 with Acetate Buffer (pH 4.4, containing SDS and KCl) to induce fibrillization. Final pH ~4.4.

  • Measurement:

    • Incubate at 37°C for 72 hours.

    • Turbidity: Measure Absorbance at 440 nm. Lower absorbance = Higher inhibition.

    • Thioflavin T (ThT): Add ThT dye (10 µM) and measure fluorescence (Ex 440nm / Em 482nm).

  • Validation:

    • Positive Control: Diflunisal or Tafamidis (expect >90% inhibition).

    • Negative Control: DMSO vehicle (100% aggregation).

Part 5: References

  • Structure-Activity Relationships of Flurbiprofen Analogues as Stabilizers of Transthyretin. Source: University of Parma / PubMed. Context: Establishes the SAR for biphenyl/phenyl-alkanoic acid derivatives in TTR binding. URL:[Link]

  • Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Source: PMC / NIH. Context: Comprehensive review of biphenyl scaffolds (like Diflunisal) as TTR stabilizers. URL:[Link]

  • Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: Mechanisms and Therapeutic Benefits. Source: PubMed Central. Context: mechanistic comparison of Tafamidis and Acoramidis (AG10), validating the "split ring" pharmacophore. URL:[Link]

  • Synthesis and Biological Activity of Flurbiprofen Analogues. Source: ResearchGate.[4] Context: Synthetic protocols for fluorinated biphenyl derivatives. URL:[Link]

Sources

An In-Depth Technical Guide on the Solubility of 3-(4-Carboxy-3-fluorophenyl)phenol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive understanding of the solubility of 3-(4-Carboxy-3-fluorophenyl)phenol is critical for its application in research and drug development. This guide provides an in-depth analysis of its solubility in common laboratory solvents, underpinned by its physicochemical properties. We will explore the theoretical principles governing its solubility, detail a robust experimental protocol for its determination, and discuss the significant influence of pH on its aqueous solubility. This document is intended to serve as a practical resource, enabling scientists to make informed decisions regarding solvent selection, formulation development, and experimental design.

Core Principles: Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is dictated by its molecular structure, which features a blend of polar and non-polar functional groups.

  • Molecular Structure: The molecule consists of a biphenyl backbone substituted with a carboxylic acid group, a hydroxyl group, and a fluorine atom.

  • Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds.[1] This characteristic promotes solubility in polar solvents.[2] The carboxylic acid's ability to ionize also plays a crucial role in aqueous solubility.

  • Non-Polar Component: The biphenyl rings constitute a significant non-polar region, which contributes to its solubility in less polar organic solvents.

  • Fluorine Substitution: The electronegative fluorine atom can influence the molecule's electronic distribution and crystal packing, thereby subtly modulating its solubility profile.

The interplay between these features results in a molecule with a nuanced solubility that is highly dependent on the solvent's properties, a concept often summarized by the adage "like dissolves like".[3][4]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the existing bonds within the solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[3]

  • Hydrogen Bonding: The presence of hydrogen bond donors (-COOH and -OH) and acceptors (=O and -OH) in this compound allows for strong interactions with protic solvents like water and alcohols, enhancing its solubility.[5][6]

  • Polarity: Polar solvents will interact favorably with the polar functional groups of the molecule, while non-polar solvents will have a greater affinity for the non-polar biphenyl backbone.[7]

  • pH-Dependent Solubility: In aqueous solutions, the solubility of this compound is strongly influenced by pH due to the presence of the carboxylic acid group.[8] At a pH above the pKa of the carboxylic acid, the group will deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion.[9][10] Conversely, at a pH below the pKa, the less soluble, protonated form will predominate.[11]

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following outlines a robust shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess solid to solvent equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solid->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute filtrate filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify against a standard curve hplc->quantification

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Dilute the filtered sample to a concentration that falls within the range of the standard curve.

    • Analyze the diluted sample and the standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the test solvent.

Expected Solubility Profile

Based on the principles of "like dissolves like," the expected solubility of this compound in various common laboratory solvents is summarized below.

Solvent CategoryRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighStrong hydrogen bonding interactions between the solute and solvent.[13]
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to HighFavorable dipole-dipole interactions.
Non-polar Hexane, TolueneLowMismatch in polarity between the polar functional groups and the non-polar solvent.
Intermediate Polarity Dichloromethane, Ethyl AcetateLow to ModerateA balance between polar and non-polar interactions will determine the extent of solubility.

The Critical Role of pH in Aqueous Solubility

The aqueous solubility of this compound is highly pH-dependent due to the ionizable carboxylic acid group.

ph_solubility cluster_low_ph Low pH (below pKa) cluster_high_ph High pH (above pKa) low_ph_species R-COOH (less polar) low_solubility Low Aqueous Solubility low_ph_species->low_solubility high_ph_species R-COO⁻ (more polar) high_solubility High Aqueous Solubility high_ph_species->high_solubility

Caption: The effect of pH on the aqueous solubility of this compound.

As the pH of the aqueous solution increases above the pKa of the carboxylic acid, the equilibrium will shift towards the formation of the more polar and significantly more soluble carboxylate salt.[14] This principle is fundamental in the design of oral drug formulations, where the varying pH of the gastrointestinal tract can greatly influence a drug's dissolution and absorption.

Concluding Remarks for the Practicing Scientist

A thorough understanding of the solubility of this compound is essential for its successful application. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining its solubility in common laboratory solvents. By considering the interplay of its physicochemical properties, particularly its ability to form hydrogen bonds and the ionizable nature of its carboxylic acid group, researchers can make informed decisions regarding solvent selection and experimental design. The detailed experimental protocol offers a reliable framework for generating accurate and reproducible solubility data, which is a cornerstone of effective drug development and scientific research.

References

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 8). 4.11: Applications and Solubility of Covalent Compounds. Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • nz science class online. (n.d.). 5. Polarity and Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Carboxy-2-fluorophenyl)phenol. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Smith, E., & Jones, A. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

Sources

Thermochemical Characterization of Fluorinated Biphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated biphenyls (FBs) represent a critical class of structural motifs in medicinal chemistry and materials science. Unlike their chlorinated counterparts (PCBs), FBs are increasingly utilized as metabolic blockers in drug design (bioisosteres) and as high-stability components in liquid crystal displays. However, the introduction of fluorine atoms—with their high electronegativity and small van der Waals radius—drastically alters the thermochemical landscape of the biphenyl core.

This guide details the rigorous experimental protocols required to determine the standard molar enthalpies of formation (


) and sublimation (

) for these compounds. It specifically addresses the technical challenges posed by organofluorine combustion, notably the formation of corrosive HF and the necessity of rotating bomb calorimetry.[1]

The Thermodynamic Landscape

The thermochemical behavior of fluorinated biphenyls is governed by two competing forces: the high strength of the


 bond (approx. 485 kJ/mol) and the disruption of crystal lattice forces due to steric and electrostatic repulsion.
  • Lattice Energy & Symmetry: 4-fluorobiphenyl (para) retains high symmetry (

    
     or 
    
    
    
    depending on torsion), facilitating efficient packing and higher melting points. In contrast, 2-fluorobiphenyl (ortho) suffers from steric clash between the fluorine and the ortho-hydrogen of the adjacent ring, forcing a twisted dihedral angle that lowers lattice energy and melting point.
  • Perfluorination: Decafluorobiphenyl exhibits a "reversed" quadrupole moment compared to benzene, leading to unique stacking interactions (arene-perfluoroarene interactions) that are critical in supramolecular assembly.

Experimental Methodologies

High-Precision Rotating Bomb Calorimetry

Standard static bomb calorimetry is unsuitable for organic fluorine compounds. The combustion product, HF, dissolves in water to form hydrofluoric acid. In a static bomb, the concentration of HF varies throughout the vessel, leading to an undefined final thermodynamic state.

Protocol: The Rotating Bomb Method

  • Sample Preparation:

    • Purify the fluorinated biphenyl to >99.95% (verified by GC-MS).

    • Enclose the sample in a Mylar or polyethylene ampoule to prevent premature evaporation (for liquids) or hydration.

    • Combustion Aid: Use a pellet of benzoic acid or n-dodecane to ensure complete combustion, as highly fluorinated compounds can be flame-retardant.

  • Bomb Chemistry:

    • Add 10.0 mL of deionized water (or arsenious oxide solution if reducing agents are needed) to the bomb.

    • Pressurize with high-purity oxygen (3.04 MPa).

  • The Run:

    • Fire the bomb.[2]

    • Rotation: Immediately after ignition, the calorimeter mechanism rotates the bomb axially and chemically. This washes the entire inner surface with the aqueous solution, ensuring all HF is dissolved and the solution is homogenous.

  • Washburn Corrections:

    • Apply corrections for the solubility of

      
       and 
      
      
      
      in the HF solution.
    • Correct for the energy of rotation and the formation of side products like

      
       (though rare in well-optimized runs).
      
Knudsen Effusion (Vapor Pressure)

For determining the enthalpy of sublimation (


) of solid FBs (e.g., 4-fluorobiphenyl, decafluorobiphenyl), the Knudsen effusion method is the gold standard due to the low vapor pressures involved.

Workflow:

  • Place the crystalline sample in a Knudsen cell (titanium or quartz) with a defined orifice area (

    
    ).
    
  • Maintain high vacuum (

    
     Pa).
    
  • Measure mass loss (

    
    ) over time (
    
    
    
    ) at controlled temperatures (
    
    
    ).
  • Calculate vapor pressure (

    
    ) using the Knudsen equation:
    
    
    
    
    (Where
    
    
    is the Clausing factor and
    
    
    is molar mass).

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the critical decision pathways in characterizing these compounds.

G Start Target Fluorinated Biphenyl Purity Purity Check (GC-MS / DSC > 99.9%) Start->Purity Phase Phase at 298K? Purity->Phase Solid Solid Isomer (e.g., 4-FBP, Deca-FBP) Phase->Solid High MP Liquid Liquid Isomer (e.g., 2-FBP) Phase->Liquid Low MP Knudsen Knudsen Effusion (Vapor Pressure) Solid->Knudsen Sublimation Enthalpy Combustion Rotating Bomb Calorimetry (Energy of Combustion) Solid->Combustion Liquid->Combustion DataRed Data Reduction (Washburn Corrections) Knudsen->DataRed Combustion->DataRed Final Standard Enthalpy of Formation (Delta_f H) DataRed->Final

Figure 1: Integrated workflow for the thermochemical characterization of fluorinated biphenyls.

Thermodynamic Cycle (Born-Haber Type)

Understanding the relationship between the condensed phase and the gas phase is vital for computational validation.

ThermoCycle Elements Constituent Elements (C_gr, H2_g, F2_g) Comp_Cond Compound (Condensed) Cr or Liq Elements->Comp_Cond Delta_f H (cond) Comp_Gas Compound (Gas) Elements->Comp_Gas Delta_f H (gas) Comp_Cond->Comp_Gas Delta_sub H (Sublimation/Vap)

Figure 2: Thermodynamic cycle linking formation enthalpies. The gas-phase value is essential for comparing experimental results with DFT calculations.

Data Synthesis & Comparative Analysis

The following table summarizes typical thermochemical properties. Note the distinct stability provided by the para-substitution compared to the ortho-substitution.

CompoundStructureState (298K)

(

C)

(cr/l) (kJ/mol)
Key Stability Factor
Biphenyl

Solid69.2+100.6Baseline aromatic stabilization.
2-Fluorobiphenyl

Liq/Low Solid~40*-15.5 (liq)Destabilized lattice due to steric twist.[3]
4-Fluorobiphenyl

Solid75.0-163.4 (cr)High symmetry enhances packing efficiency.
Decafluorobiphenyl

Solid68-70-1540.0 (approx)Massive C-F bond energy contribution.

*Note: 2-Fluorobiphenyl melting point is sensitive to purity; often supercools to liquid.

Computational Validation (DFT)

Experimental values must be validated against Group Additivity methods or Density Functional Theory (DFT).

  • Method: B3LYP/6-311+G(d,p) is the standard level of theory.

  • Isodesmic Reactions: To cancel systematic errors in DFT, use isodesmic reactions (reactions where bond types are conserved) rather than calculating atomization energies directly.

    • Example:

      
      
      

Applications in Drug Discovery

Understanding these properties is not merely academic. In drug development:

  • Bioisosterism: 4-fluorobiphenyl is often used to replace biphenyl to block P450 metabolic oxidation at the para-position.

  • Lipophilicity: The introduction of Fluorine increases lipophilicity (

    
    ), which facilitates membrane permeability. However, it also lowers aqueous solubility.
    
  • Solubility Prediction: The General Solubility Equation (GSE) relies on the melting point (

    
    ).
    
    
    
    
    Insight: Because 2-fluorobiphenyl has a lower
    
    
    than the 4-isomer, it is theoretically more soluble in water despite similar lipophilicity, a critical nuance for formulation scientists.

References

  • Ribeiro da Silva, M. A. V., et al. (2001). "Standard molar enthalpies of formation of 2-, 3-, and 4-fluorobiphenyl." The Journal of Chemical Thermodynamics, 33(3), 281-292. Link

  • Good, W. D., & Scott, D. W. (1962). "Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method." Pure and Applied Chemistry, 2, 77-82. Link

  • Chickos, J. S., & Acree, W. E. (2002). "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001." Journal of Physical and Chemical Reference Data, 31, 537. Link

  • Chirico, R. D., et al. (2003). "Thermodynamic properties of 2-fluorobiphenyl and 4-fluorobiphenyl." Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. "Decafluorobiphenyl Product Specification & Properties." Link

Sources

Technical Guide: Bioactivity Screening of 3-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Fluorinated Biphenyl Carboxylic Acid Primary Therapeutic Target: Transthyretin (TTR) Kinetic Stabilization (Amyloidosis) Secondary Pharmacology: Cyclooxygenase (COX) Inhibition (Anti-inflammatory)

3-(4-Carboxy-3-fluorophenyl)phenol represents a specific pharmacophore designed for Transthyretin (TTR) kinetic stabilization . Structurally, it mimics the thyroxine (T4) hormone, utilizing the biphenyl scaffold to bridge the two halogen-binding pockets within the TTR tetramer. The 4-carboxy group is critical for electrostatic anchoring (salt-bridging with Lys15), while the 3-fluoro substituent modulates lipophilicity and metabolic stability, and the phenolic hydroxyl provides hydrogen-bonding capabilities.

This guide details a rigorous "Hit-to-Lead" screening cascade to validate this molecule's efficacy in preventing TTR amyloidogenesis while assessing its selectivity against off-target NSAID-like activity.

Part 1: Chemoinformatic Profiling & Solubility (Pre-Screen)

Before biological assays, the compound’s physicochemical behavior must be established. The carboxylic acid moiety implies pH-dependent solubility, which is critical for assay reproducibility.

Solubility Protocol

Objective: Determine the maximum soluble concentration in assay media (PBS, pH 7.4) to prevent false negatives due to precipitation.

  • Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM.

  • Step-by-Step Dilution:

    • Prepare a 96-well UV-transparent plate.

    • Perform serial dilutions in DMSO (10 mM

      
       10 
      
      
      
      M).
    • Transfer 2

      
      L of DMSO stock into 198 
      
      
      
      L of PBS (pH 7.4). Final DMSO concentration: 1%.
    • Incubate for 4 hours at 25°C with shaking.

    • Read: Measure Absorbance at 620 nm (turbidity check).

    • Pass Criteria:

      
       (indicating no precipitation).
      

Data Output Table: Physicochemical Properties (Predicted)

Property Value Significance
cLogP ~3.2 Optimal for passive membrane permeability.
pKa (Acid) ~4.2 Ionized (COO-) at physiological pH (essential for TTR Lys15 binding).
pKa (Phenol) ~9.5 Neutral at physiological pH.

| TPSA | ~60 Ų | High oral bioavailability potential. |

Part 2: Primary Bioactivity – TTR Kinetic Stabilization

The "Gold Standard" for this scaffold is the inhibition of TTR tetramer dissociation. We will use a Fluorescence Polarization (FP) assay, which is superior to turbidity assays for high-throughput screening as it is less sensitive to compound autofluorescence or precipitation.

Mechanism of Action

The molecule binds to the vacant T4 binding pockets at the TTR dimer-dimer interface. This binding raises the activation energy barrier for tetramer dissociation, preventing the release of monomers that misfold into amyloid fibrils.

TTR_Mechanism cluster_0 Therapeutic Goal Tetramer Native TTR Tetramer Complex Stabilized Tetramer-Ligand Complex Tetramer->Complex + Ligand (Binding) Monomer Monomer Dissociation Tetramer->Monomer Slow (Rate Limiting) Ligand This compound Complex->Monomer Blocked Fibril Amyloid Fibril Formation Monomer->Fibril Aggregation

Caption: Kinetic stabilization mechanism. The ligand binds the native tetramer, raising the energy barrier for dissociation and effectively blocking the amyloidogenic cascade.

Fluorescence Polarization (FP) Assay Protocol

Principle: A fluorescent probe (e.g., FITC-T4 or a specific stilbene derivative) binds to TTR.[1] When the candidate molecule displaces the probe, the polarization value decreases (high polarization = bound probe; low polarization = free probe).

Reagents:

  • Recombinant Human Wild-Type TTR (0.5

    
    M final).
    
  • Fluorescent Probe: CO-B-3 (a stilbene analog) or FITC-thyroxine (1

    
    M).
    
  • Assay Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

Workflow:

  • Plating: Dispense 10

    
    L of candidate compound (diluted in buffer) into black 384-well plates.
    
  • Protein Addition: Add 10

    
    L of TTR protein solution. Incubate 30 min at RT to allow binding equilibrium.
    
  • Probe Addition: Add 10

    
    L of Fluorescent Probe.
    
  • Incubation: Incubate for 3 hours at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).

  • Calculation: Determine

    
     (concentration displacing 50% of the probe).
    

Validation Control:

  • Positive Control: Tafamidis (

    
     200–400 nM).
    
  • Negative Control: DMSO vehicle only.

Part 3: Secondary Bioactivity – Selectivity (COX Inhibition)

Because this molecule is a biphenyl carboxylic acid (structurally similar to Diflunisal), it may possess NSAID activity. While anti-inflammatory effects are beneficial, potent COX-1 inhibition can lead to gastrointestinal toxicity.

COX-1 vs. COX-2 Selectivity Screen

Objective: Ensure the compound is not a potent COX-1 inhibitor (Safety de-risking).

Protocol (Colorimetric Inhibitor Screening):

  • Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2.

  • Reaction: Incubate enzyme with Heme cofactor and candidate compound (10

    
    M and 50 
    
    
    
    M) for 10 min.
  • Substrate: Add Arachidonic acid and colorimetric substrate (TMPD).

  • Detection: Measure absorbance at 590 nm (peroxidase activity of COX).

  • Metric: Calculate % Inhibition relative to Indomethacin (non-selective control).

Target Profile:

  • TTR Stabilization: High Potency (

    
    M).
    
  • COX-1 Inhibition: Low Potency (

    
    M) 
    
    
    
    Reduces gut toxicity risk.
  • COX-2 Inhibition: Moderate acceptable (beneficial for co-morbid inflammation).

Part 4: Screening Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, prioritizing "Fail Fast" criteria.

Screening_Cascade Start Compound: this compound Step1 1. Solubility Check (PBS pH 7.4) Start->Step1 Decision1 Soluble > 10 µM? Step1->Decision1 Step2 2. Primary Screen: TTR FP Assay Decision1->Step2 Yes Discard DISCARD / OPTIMIZE Decision1->Discard No Decision2 IC50 < 1 µM? Step2->Decision2 Step3 3. Secondary: COX-1/2 Selectivity Decision2->Step3 Yes Decision2->Discard No Decision3 COX-1 IC50 > 10 µM? Step3->Decision3 Step4 4. Cytotoxicity (HepG2) Decision3->Step4 Yes Decision3->Discard No (Gut Tox Risk) Lead LEAD CANDIDATE Step4->Lead Low Tox Step4->Discard High Tox

Caption: Hierarchical screening cascade. Compounds must pass solubility and primary potency thresholds before assessing selectivity and safety.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.

  • Alhamadsheh, M. M., et al. (2011). "Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity." Science Translational Medicine, 3(97), 97ra81.

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for Diflunisal." PubChem.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for Purity Assessment of 3-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate purity determination of 3-(4-Carboxy-3-fluorophenyl)phenol. This compound, possessing acidic and polar aromatic characteristics, requires a well-optimized reversed-phase chromatographic method to ensure precise quantification and separation from potential impurities. The described method utilizes a C18 stationary phase with an acidic mobile phase to achieve excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a drug development setting.

Introduction

This compound is a complex organic molecule featuring a biphenyl structure with fluorine, carboxylic acid, and phenol functional groups. These functionalities impart significant polarity to the molecule. In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a reliable and accurate analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely employed for the separation and quantification of compounds in complex mixtures.[1] Reversed-phase HPLC (RP-HPLC), in particular, is a powerful technique for analyzing a broad range of molecules, including those with moderate to high polarity.[2] The selection of an appropriate stationary phase and mobile phase composition is crucial for achieving the desired separation. For acidic aromatic compounds, using an acidic mobile phase is beneficial for retention and resolution.[3]

This note describes the development and validation of an isocratic RP-HPLC-UV method for the purity analysis of this compound. The method is designed to be robust, reliable, and readily implementable in quality control laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm, or a similar high-quality C18 column.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric acid (H₃PO₄), analytical grade

    • This compound reference standard and test samples.

Chromatographic Conditions

The rationale for selecting these conditions is based on the physicochemical properties of the analyte. A C18 column provides the necessary hydrophobic interaction for retaining the aromatic structure.[3] The acidic mobile phase, buffered with phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry for this acidic compound.[4] Acetonitrile is chosen as the organic modifier for its favorable elution strength and low UV cutoff. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the biphenyl chromophore.[5][6]

Parameter Condition
Column Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (55:45:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] The method was validated according to the ICH Q2(R1) guideline for the following parameters.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution of the diluent was injected, followed by a solution of the reference standard. The chromatograms were examined to ensure that there were no interfering peaks from the diluent at the retention time of the main analyte.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity was assessed by preparing a series of at least five solutions of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. If a placebo is unavailable, accuracy can be assessed by comparing the results of the proposed analytical procedure with those of a second, well-characterized procedure. For this study, accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assessment was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of the reference standard were injected, and the LOD and LOQ were calculated using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method provided a well-resolved, symmetric peak for this compound, with a typical retention time of approximately 6.5 minutes. The validation results are summarized below.

Specificity

No interfering peaks were observed at the retention time of the analyte in the chromatogram of the diluent, demonstrating the specificity of the method.

Linearity

The method exhibited excellent linearity over the concentration range of 50 to 150 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy

The accuracy of the method was demonstrated by the high recovery rates at all three concentration levels, which were within the acceptable range of 98.0% to 102.0%.

Precision

The RSD for repeatability (intra-day precision) was found to be less than 1.0%, and the RSD for intermediate precision (inter-day precision) was less than 2.0%. These results indicate that the method is highly precise.

LOD and LOQ

The calculated LOD and LOQ were sufficiently low to detect and quantify trace-level impurities, demonstrating the sensitivity of the method.

Workflow and Logic Diagrams

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection detection UV Detection at 254 nm injection->detection chrom_integration Chromatogram Integration detection->chrom_integration purity_calc Purity Calculation (% Area) chrom_integration->purity_calc validation Method Validation (ICH Q2(R1)) purity_calc->validation

Caption: High-level workflow for HPLC purity analysis.

Method Validation Logic Diagram

G PurityMethod Purity Method Validation Specificity Specificity PurityMethod->Specificity Linearity Linearity PurityMethod->Linearity Accuracy Accuracy PurityMethod->Accuracy Precision Precision PurityMethod->Precision Sensitivity Sensitivity PurityMethod->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the purity determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to other laboratories.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Note. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Oregon Medical Laser Center. Biphenyl Absorption Spectrum. [Link]

  • Tinland, B. (1968). A theoretical study of the ultraviolet absorption spectra of biphenyl. Theoretica chimica acta, 11(5), 452-454. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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1H and 13C NMR assignment for 3-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenol

Introduction: Navigating Molecular Complexity with NMR

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the intricate three-dimensional architecture of organic molecules in solution. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR assignment of this compound, a molecule of interest due to its bifunctional nature, incorporating both phenolic and fluorinated benzoic acid moieties.

The structural complexity arises from the asymmetric substitution on two interconnected phenyl rings, leading to a nuanced NMR spectrum where no two protons or carbons are chemically equivalent. The presence of a fluorine atom further complicates the analysis by introducing heteronuclear spin-spin couplings (J-coupling) to nearby carbon and proton nuclei. This guide will dissect these complexities, offering both a predictive analysis grounded in established principles and a robust experimental protocol for empirical verification. We will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be synergistically employed to overcome these challenges, providing a self-validating system for complete and confident spectral assignment.

Molecular Structure and Atom Numbering

A systematic atom numbering scheme is essential for clear and unambiguous assignment of NMR signals. The structure of this compound is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals for seven aromatic protons and two exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on each ring.

  • Ring A' (Phenol Ring): The hydroxyl group (-OH) is an activating, ortho-, para-directing group, which will shield the protons at the C2', C4', and C6' positions, shifting them upfield relative to benzene (7.34 ppm). The bulky substituted phenyl group at C1' will exert its own electronic and steric effects.

  • Ring B (Fluorophenyl Ring): This ring is influenced by a strongly deactivating, meta-directing carboxyl group (-COOH) and a fluorine atom (-F), which has a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect.[1]

Expected Chemical Shifts and Multiplicities:

  • Carboxyl Proton (COOH): This proton is highly acidic and its chemical shift is very sensitive to solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet far downfield, typically in the range of 12-14 ppm.[2]

  • Phenolic Proton (OH): Similar to the carboxyl proton, the phenolic -OH signal is also exchangeable and its position is variable. In DMSO-d₆, it is often observed as a broad singlet between 9-10 ppm.[3][4]

  • Aromatic Protons (H2-H6, H2'-H6'): These protons will appear in the aromatic region (approx. 6.8-8.2 ppm). Their specific shifts and splitting patterns arise from spin-spin coupling with neighboring protons (JHH) and the fluorine atom (JHF).

    • Ortho coupling (³JHH): Typically 7–9 Hz.

    • Meta coupling (⁴JHH): Typically 2–3 Hz.[5]

    • Para coupling (⁵JHH): Typically 0–1 Hz and often not resolved.

    • Fluorine-Proton coupling (JHF): The magnitude varies with the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically 5-10 Hz, while meta coupling (⁴JHF) is smaller, around 2-5 Hz.[6][7]

¹³C NMR Spectral Analysis: A Predictive Approach

Due to the molecule's asymmetry, all 13 carbon atoms are chemically non-equivalent, and a proton-decoupled ¹³C NMR spectrum should therefore exhibit 13 distinct signals.

  • Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded and will appear furthest downfield, typically between 165-175 ppm.[8]

  • Aromatic Carbons (C1-C6, C1'-C6'): These will resonate in the 110-165 ppm range.

    • C-OH (C3'): The carbon atom directly bonded to the hydroxyl group is significantly deshielded and is expected around 155-160 ppm.[9]

    • C-F (C4): The carbon directly attached to fluorine will experience a strong deshielding effect, placing its signal at a high chemical shift. Crucially, this signal will appear as a doublet with a large one-bond coupling constant (¹JCF ) of approximately 240-260 Hz.[10] This feature is a definitive diagnostic for identifying the C-F carbon.

    • Other Carbons: The chemical shifts of the remaining carbons will be modulated by their position relative to the various substituents. Carbons ortho and para to the activating -OH group will be shielded (shifted upfield), while those ortho and para to the deactivating -COOH group will be deshielded (shifted downfield). Carbons coupled to fluorine over two or three bonds will also appear as doublets with smaller JCF values (²JCF ≈ 15-25 Hz, ³JCF ≈ 5-10 Hz).

Experimental Protocol for Complete NMR Assignment

A rigorous and multi-faceted NMR analysis is required for the unambiguous assignment of all signals. The following protocol outlines a self-validating workflow.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition (500 MHz Spectrometer) cluster_analysis Part 3: Data Analysis & Assignment A 1. Weigh ~10-15 mg of This compound B 2. Dissolve in ~0.6 mL of DMSO-d₆ A->B C 3. Add internal standard if needed (e.g., TMS, optional) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Acquire 1D ¹H Spectrum (Quantitative analysis) D->E F 6. Acquire 1D ¹³C{¹H} Spectrum (Proton-decoupled) E->F G 7. Acquire 2D ¹H-¹H COSY (Identify H-H spin systems) F->G H 8. Acquire 2D ¹H-¹³C HSQC (Correlate C-H one-bond pairs) G->H I 9. Acquire 2D ¹H-¹³C HMBC (Identify long-range C-H correlations) H->I J 10. Assign C-F from ¹³C spectrum (large ¹JCF doublet) I->J K 11. Use HSQC to assign proton attached to C-F J->K L 12. Use COSY to walk through each aromatic ring's H-H network K->L M 13. Use HMBC to assign quaternary carbons and link the two rings L->M N 14. Consolidate all data to finalize ¹H and ¹³C assignments M->N

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is the solvent of choice as it readily dissolves polar compounds containing carboxylic acid and phenol functionalities. Furthermore, its ability to form hydrogen bonds slows the rate of proton exchange, allowing the -OH and -COOH protons to be observed as distinct signals.[2][11]

    • Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) to ensure adequate signal dispersion.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration if necessary.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are J-coupled (typically through 2-4 bonds), allowing for the mapping of the proton networks within each of the two aromatic rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons that are directly attached to a proton. Each cross-peak correlates a specific proton with its bonded carbon, providing a powerful tool for assigning protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the complete carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the assignment of non-protonated (quaternary) carbons and provides the crucial links between the two aromatic rings.

Predicted Data and Assignments

The following tables summarize the predicted ¹H and ¹³C NMR data based on established chemical shift increments and coupling constant patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

AtomPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
COOH13.1br s-
OH9.8br s-
H-2~8.10d³J(H2-F) ≈ 8.5
H-6~7.95d³J(H6-H5) ≈ 8.0
H-5~7.85dd³J(H5-H6) ≈ 8.0, ⁴J(H5-F) ≈ 4.5
H-2'~7.50d⁴J(H2'-H6') ≈ 2.5
H-4'~7.35t³J(H4'-H5') ≈ 8.0
H-6'~7.05dd³J(H6'-H5') ≈ 8.0, ⁴J(H6'-H2') ≈ 2.5
H-5'~6.90t³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

AtomPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constants (J, Hz)
C-7 (COOH)~167.0s-
C-4 (C-F)~162.0d¹J(C4-F) ≈ 250
C-3' (C-OH)~158.0s-
C-1~145.0d²J(C1-F) ≈ 18
C-1'~139.0s-
C-3~133.0d²J(C3-F) ≈ 15
C-5~131.5d³J(C5-F) ≈ 5
C-5'~130.5s-
C-2~125.0s-
C-6~123.0d⁴J(C6-F) ≈ 3
C-6'~119.0s-
C-2'~118.0s-
C-4'~116.0s-

Conclusion

The structural elucidation of this compound is a non-trivial task that exemplifies the power of modern NMR spectroscopy. A predictive analysis based on fundamental principles of chemical shifts and coupling constants provides a strong hypothesis for the spectral assignments. However, for authoritative and irrefutable proof of structure, a comprehensive suite of 1D and 2D NMR experiments is indispensable. The protocol detailed herein, combining ¹H, ¹³C, COSY, HSQC, and HMBC experiments, creates a self-validating network of correlations that allows for the confident and complete assignment of every proton and carbon signal. This systematic approach ensures the scientific integrity required for research, development, and quality control applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Magnetic Resonance in Chemistry, 44(9), 866-873. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Parella, T. (2003). Practical aspects of 2D-NMR. Bruker Report, 153, 20-27. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

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Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 3-(4-Carboxy-3-fluorophenyl)phenol via Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodological guide and theoretical framework for the structural elucidation of 3-(4-Carboxy-3-fluorophenyl)phenol using tandem mass spectrometry (MS/MS). As a molecule possessing critical functional groups relevant to pharmaceutical and materials science—namely a carboxylic acid, a phenol, and a fluorinated aromatic system—understanding its behavior under mass spectrometric analysis is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies. We present optimized protocols for analysis via electrospray ionization (ESI) and explore the characteristic fragmentation pathways in both negative and positive ion modes, supported by mechanistic explanations and high-resolution mass data.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₉FO₃, Molecular Weight: 232.21 g/mol ) is a biphenyl derivative that incorporates three key chemical moieties: a carboxylic acid, a phenol, and an organofluorine substituent. This combination makes it a valuable scaffold in drug discovery and a pertinent subject for analytical characterization. Mass spectrometry (MS) is an indispensable tool in the drug development pipeline, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2] Tandem mass spectrometry (MS/MS), in particular, allows for the isolation and fragmentation of a specific precursor ion, providing a "fingerprint" that is intrinsic to its chemical structure.[3][4]

The choice of ionization technique is paramount for analyzing thermally labile molecules like the topic compound. Electrospray ionization (ESI) is a soft ionization method that typically preserves the intact molecule, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in the gas phase with minimal initial fragmentation.[5][6] Subsequent fragmentation, induced by collision with an inert gas in the collision cell (Collision-Induced Dissociation, CID), provides rich structural data.[7] This application note will detail the predictable and diagnostic fragmentation patterns of this compound, providing researchers with a robust protocol for its identification and characterization.

Molecular Characteristics and Predicted Ionization Behavior

The structure of this compound dictates its behavior in an ESI source.

  • Acidic Protons: The molecule possesses two acidic protons—one on the carboxylic acid group (pKa ~4) and one on the phenolic hydroxyl group (pKa ~10). This makes the molecule exceptionally well-suited for negative ion mode ESI, where the abstraction of a proton yields a stable deprotonated molecule, [M-H]⁻.

  • Functional Groups and Fragmentation: The primary sites for fragmentation will be the functional groups. We anticipate characteristic losses associated with carboxylic acids (e.g., CO₂) and phenols (e.g., CO), as well as potential cleavages of the biphenyl C-C bond.[8][9][10][11] The electronegative fluorine atom can influence electron density and bond strengths, potentially affecting fragmentation pathways.[12]

Experimental Workflow and Protocols

A successful MS/MS experiment relies on a systematic workflow from sample preparation to data interpretation. The following diagram and protocols outline a validated approach.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Stock Solution (1 mg/mL in Methanol) p2 Working Solution (1-10 µg/mL in Mobile Phase) p1->p2 Dilution a1 LC Separation (C18 Column) p2->a1 a2 ESI Source (Negative & Positive Ion Modes) a1->a2 a3 MS1 Scan (Isolate Precursor Ion m/z 231.0 or 233.0) a2->a3 a4 Collision Cell (CID) (Fragment Precursor Ion) a3->a4 a5 MS2 Scan (Detect Product Ions) a4->a5 d1 Identify Product Ions a5->d1 d2 Propose Fragmentation Pathways d1->d2 d3 Structural Confirmation d2->d3

Caption: High-level experimental workflow for MS/MS analysis.

Materials and Reagents
  • This compound (Purity >97%)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (0.1% v/v in water/acetonitrile for positive mode)

  • Ammonium Hydroxide (0.1% v/v in water/acetonitrile for negative mode, optional)

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined to provide a stable signal without saturating the detector.

Protocol 2: LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
LC System
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for aromatic acids.
Mobile Phase AWater + 0.1% Formic Acid (Positive) / Water (Negative)Formic acid promotes protonation for positive mode. No modifier or a basic one is used for negative mode to facilitate deprotonation.
Mobile Phase BAcetonitrile + 0.1% Formic Acid (Positive) / Acetonitrile (Negative)Standard organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient ensures elution of the analyte as a sharp peak.
Flow Rate0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS System (ESI)
Ion ModeNegative and PositiveAnalyze in both modes to capture comprehensive fragmentation data.
Capillary Voltage2.5 - 3.5 kV (Negative) / 3.0 - 4.0 kV (Positive)Optimized to achieve stable spray and maximum ion current.
Gas Temperature300 - 350 °CFacilitates desolvation of the ESI droplets.
Gas Flow8 - 12 L/minAids in desolvation and prevents solvent clusters.
Nebulizer Pressure35 - 50 psiControls droplet size for efficient ionization.
MS/MS Parameters
Precursor Ion Isolation[M-H]⁻: m/z 231.05 / [M+H]⁺: m/z 233.06Isolate the monoisotopic peak of the deprotonated or protonated molecule.
Collision GasArgon or NitrogenInert gas used to induce fragmentation.
Collision Energy (CE)Ramped (e.g., 10-40 eV) or steppedA range of energies is used to observe both low-energy (major fragments) and high-energy (secondary) fragmentations.

Results and Discussion: Deciphering the Fragments

Analysis in both ion modes provides complementary structural information. Negative ion mode is predicted to be more sensitive and provide the most diagnostic fragments due to the acidic nature of the molecule.

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 231.05)

In negative mode, the deprotonated molecule is readily formed. The primary fragmentation pathway involves the characteristic loss of carbon dioxide from the carboxylate group, a highly favorable process.[13][14]

Caption: Primary fragmentation pathway in negative ion mode.

Mechanistic Insight: The loss of the neutral CO₂ molecule (44 Da) from the deprotonated precursor ion is a hallmark of carboxylic acids in negative mode MS/MS.[10] This occurs via a charge-remote fragmentation, resulting in a highly stable fluorinated biphenyl phenoxide anion at m/z 187.07. This fragment is often the base peak in the spectrum due to its high stability. Further fragmentation of this ion is less common but may involve cleavage of the biphenyl bond under higher collision energies.

Precursor Ion ([M-H]⁻)Product IonMass Loss (Da)Proposed IdentitySignificance
231.05187.0744.0[C₁₂H₈FO]⁻Diagnostic: Confirms the presence of a carboxylic acid group.
Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 233.06)

In positive mode, protonation can occur at the carbonyl oxygen or the phenolic oxygen. The fragmentation is consequently more complex, often initiated by the loss of small neutral molecules like water or carbon monoxide.[15][16]

Caption: Plausible fragmentation pathways in positive ion mode.

Mechanistic Insight:

  • Loss of Water ([M+H-H₂O]⁺, m/z 215.05): A common initial fragmentation step for molecules containing both a hydroxyl and a carboxyl group. This dehydration likely results in the formation of a stable cyclic acylium ion.

  • Sequential Loss of CO ([M+H-H₂O-CO]⁺, m/z 187.05): Following dehydration, the resulting ion can lose carbon monoxide, a characteristic fragmentation for phenols and related aromatic structures.[17]

  • Loss of Formic Acid ([M+H-HCOOH]⁺, m/z 188.06): The entire carboxyl group can be lost as neutral formic acid, resulting in a fluorinated biphenyl cation.

Precursor Ion ([M+H]⁺)Product IonMass Loss (Da)Proposed IdentitySignificance
233.06215.0518.01[C₁₃H₇FO₂]⁺Confirms presence of hydroxyl/carboxyl groups.
233.06188.0645.00[C₁₂H₉FO]⁺Indicates the biphenyl core structure.
215.05187.0528.00[C₁₂H₇FO]⁺Secondary fragment, confirms aromatic hydroxyl presence.

Conclusion

The tandem mass spectrometry analysis of this compound is characterized by predictable and highly diagnostic fragmentation patterns. The negative ion mode provides the most straightforward and sensitive analysis, dominated by the loss of CO₂ to produce a stable fragment at m/z 187.07, confirming the carboxylic acid functionality. The positive ion mode offers complementary data, primarily showing sequential losses of water and carbon monoxide. By utilizing the optimized protocols and understanding the fragmentation mechanisms outlined in this note, researchers can confidently identify and characterize this molecule and its related metabolites or degradation products in complex matrices, supporting accelerated and more accurate drug development and chemical research.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (Source: Google Scholar)
  • Mass Spectrometry in Small Molecule Drug Development. (Source: Google Scholar)
  • CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. (Source: Google Scholar)
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (Source: European Pharmaceutical Review)
  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals.
  • Tandem Mass Spectrometry across Platforms.
  • GCMS Section 6.12 - Fragmentation of Carboxylic Acids. (Source: Whitman College)
  • Mass Spectrometry: Fragmentation.
  • This compound. (Source: BioOrganics)
  • This compound | 1261916-37-3. (Source: Sigma-Aldrich)
  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids. (Source: Benchchem)
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • 3-(5-Carboxy-2-fluorophenyl)phenol | C13H9FO3 | CID 39231916. (Source: PubChem)
  • This compound | 1261916-37-3. (Source: Sigma-Aldrich)
  • Mass Spectrometry - Fragmentation P
  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES.
  • The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives.
  • mass spectrum of phenol C6H6O C6H5OH fragmentation p
  • The Main Fragmentation Reactions of Organic Compounds. (Source: Thieme Connect)
  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (Source: PubMed Central)
  • Fragmentation reactions using electrospray ionization mass spectrometry. (Source: Royal Society of Chemistry)
  • Mass Spectroscopy Lecture 5: Fragment
  • Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examin
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (Source: MDPI)

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Derivatization of 3-(4-Carboxy-3-fluorophenyl)phenol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Optimizing the Analysis of 3-(4-Carboxy-3-fluorophenyl)phenol using Silylation-Based Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the derivatization of this compound, a bifunctional molecule containing both a phenolic hydroxyl and a carboxylic acid group, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of this analyte is challenging. Silylation, a proven derivatization technique, is employed to enhance its volatility and thermal stability.[1][2][3] This guide provides a comprehensive, step-by-step methodology, explains the underlying chemical principles, and offers insights into optimizing the derivatization and subsequent GC-MS analysis for researchers in drug development and related scientific fields.

Introduction: The Rationale for Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high separation efficiency and sensitive detection capabilities.[3][4] However, a key prerequisite for successful GC analysis is that the analytes must be volatile and thermally stable enough to transition into the gas phase without decomposition.[2] Molecules like this compound, which possess polar functional groups—specifically a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH)—exhibit strong intermolecular hydrogen bonding. This results in a high boiling point and a tendency to adsorb to active sites within the GC system, leading to poor peak shape, low sensitivity, and unreliable quantification.

Derivatization is a chemical modification process that transforms a compound into a new entity with properties more amenable to a specific analytical method.[2] For GC-MS analysis of polar analytes, the primary goals of derivatization are:

  • To Increase Volatility: By replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated.[5]

  • To Enhance Thermal Stability: The resulting derivatives are often more resistant to degradation at the elevated temperatures of the GC inlet and column.[1]

  • To Improve Chromatographic Behavior: Derivatization minimizes interactions with the stationary phase and active sites in the system, resulting in sharper, more symmetrical peaks.[6]

Among the various derivatization strategies, including alkylation and acylation, silylation is one of the most common and effective methods for compounds containing hydroxyl and carboxylic acid groups.[1][7][8] Silylation involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.

Silylation Strategy: Selecting the Optimal Reagent

The target analyte, this compound, has two active sites for silylation: the phenolic hydroxyl group and the carboxylic acid group. The reactivity of these functional groups towards silylating agents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. To ensure complete derivatization of both the less reactive carboxylic acid and the phenolic group, a potent silylating agent is required.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong and versatile silylating reagent. When used with a catalyst such as Trimethylchlorosilane (TMCS) , its silylating power is significantly enhanced, making it highly effective for derivatizing both phenols and carboxylic acids. The reaction byproducts of BSTFA, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.[9]

The silylation reaction with BSTFA proceeds via a nucleophilic attack of the deprotonated hydroxyl and carboxyl groups on the silicon atom of the silylating agent. The presence of TMCS as a catalyst accelerates the reaction.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the derivatization of this compound followed by GC-MS analysis.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (anhydrous, GC grade)

  • Inert gas (Nitrogen or Argon)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Note: Silylation reagents are sensitive to moisture.[5] All glassware should be thoroughly dried, and reagents should be handled under anhydrous conditions to prevent hydrolysis of the reagent and the derivatized product.

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: Analyte Solution/Dry Residue dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject data Data Acquisition & Analysis inject->data end End data->end

Caption: Workflow for the silylation of this compound.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of inert gas.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the analyte. Pyridine acts as a solvent and a catalyst for the reaction.[10]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the derivatizing agent to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with an anhydrous solvent like ethyl acetate prior to injection.

GC-MS Analysis Protocol

The following parameters provide a starting point for the GC-MS analysis and should be optimized for the specific instrumentation used.

Parameter Recommended Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven ProgramInitial: 100°C, hold for 2 min
Ramp: 15°C/min to 300°C
Hold at 300°C for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550)
Solvent Delay4 minutes

Expected Results and Discussion

The derivatization of this compound with BSTFA will result in the formation of the di-trimethylsilyl (2TMS) derivative.

Molecular Weight Change:

  • Original Molecule (C₁₃H₉FO₃): 232.21 g/mol

  • TMS Group (-Si(CH₃)₃): 72.1 g/mol

  • 2TMS Derivative (C₁₉H₂₅FO₃Si₂): 376.57 g/mol

The mass spectrum of the derivatized analyte under Electron Ionization (EI) is expected to show a characteristic fragmentation pattern. While the molecular ion ([M]⁺) at m/z 376 may be observed, silylated compounds often exhibit a prominent ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z 361. Other characteristic fragments may also be present, aiding in the structural confirmation of the analyte.

Troubleshooting and Method Validation

  • Incomplete Derivatization: If the chromatogram shows broad, tailing peaks corresponding to the underivatized or partially derivatized analyte, consider increasing the reaction temperature or time. Ensure that all reagents and solvents are anhydrous, as moisture will consume the silylating agent.[5]

  • Reagent Artifacts: The use of a high excess of derivatizing agent can sometimes lead to interfering peaks in the chromatogram. A solvent delay in the MS acquisition can prevent the detection of early-eluting reagent byproducts.

  • Method Validation: To ensure the reliability of the method, it is crucial to perform a validation study including linearity, precision, accuracy, and determination of the limit of detection (LOD) and limit of quantification (LOQ).

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar analyte into its more volatile and thermally stable trimethylsilyl derivative, the challenges associated with its direct analysis are overcome, enabling accurate and reproducible quantification. This methodology is broadly applicable to other phenolic and carboxylic acid-containing compounds, making it a valuable tool for researchers in pharmaceutical development and chemical analysis.

References

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Behrends, et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2017). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • Zenkevich, I. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • Bibel, H. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Retrieved from [https://www.researchgate.net/publication/290956973_Analysis_of_Phenolic_and_Cyclic_Compounds_in_Plants_Using_Derivatization_Techniques_in_Combination_with_GC-MS-Based_Metabolite_Profiling]([Link]_ Compounds_in_Plants_Using_Derivatization_Techniques_in_Combination_with_GC-MS-Based_Metabolite_Profiling)

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Retrieved from [Link]

  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Retrieved from [Link]

  • Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org. Retrieved from [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI. Retrieved from [Link]

  • Dias, D. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • Pröfrock, D., et al. (2004). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Retrieved from [Link]

  • Dasgupta, A., et al. (2004). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. Retrieved from [Link]

  • RSC Publishing. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH. Retrieved from [Link]

  • Khalili, M. S., et al. (2015). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate. Retrieved from [Link]

  • Restek. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Restek. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Wikipedia. Retrieved from [Link]

  • Autechaux. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Autechaux. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reagents used for trimethylsilylation. ResearchGate. Retrieved from [Link]

Sources

Experimental protocol for assessing antioxidant activity of phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-AOX-01

Abstract

This guide outlines a multi-tiered experimental framework for characterizing the antioxidant activity of phenolic compounds. Unlike generic protocols, this document emphasizes the distinction between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. We provide validated workflows for sample preparation, chemical screening (FRAP, ABTS, ORAC), and biological validation (Cellular Antioxidant Activity - CAA), ensuring data is robust, reproducible, and biologically relevant.[1]

Introduction: The Mechanistic Dualism

Phenolic compounds exert antioxidant effects primarily through two mechanisms. A robust study must assess both to avoid false negatives.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, reducing it. The color change correlates with reducing power.[2]

    • Assays: FRAP (Ferric Reducing Antioxidant Power), DPPH (partial).[1][3]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench the free radical, neutralizing it. This mimics physiological chain-breaking antioxidants.

    • Assays: ORAC (Oxygen Radical Absorbance Capacity).[4][5][6]

Critical Directive: Do not rely on a single assay. A high FRAP value (strong reducer) does not guarantee the compound can quench peroxyl radicals in a biological membrane (HAT).

Experimental Workflow

The following diagram illustrates the logical progression from extraction to mechanistic validation.

AntioxidantWorkflow cluster_Prep Phase 1: Preparation cluster_Chem Phase 2: Chemical Profiling cluster_Bio Phase 3: Biological Validation Start Raw Material (Plant/Drug Matrix) Extract Solid-Liquid Extraction (80% MeOH or EtOH) Start->Extract TPC Normalization: Total Phenolic Content (Folin-Ciocalteu) Extract->TPC FRAP SET Mechanism: FRAP Assay (Reductive Potential) TPC->FRAP Screening ABTS Mixed Mechanism: ABTS Assay (Radical Scavenging) TPC->ABTS ORAC HAT Mechanism: ORAC Assay (Peroxyl Quenching) TPC->ORAC CAA Cellular Antioxidant Activity (HepG2 + DCFH-DA) FRAP->CAA Select High Performers ABTS->CAA ORAC->CAA Result Bioactive Candidate Identified CAA->Result

Figure 1: Integrated workflow for antioxidant assessment. Phase 2 ensures mechanistic coverage (SET/HAT), while Phase 3 confirms intracellular efficacy.[1]

Sample Preparation & Normalization

Objective: Extract phenolics without degradation and normalize results to Total Phenolic Content (TPC).

Protocol: Solid-Liquid Extraction
  • Solvent: 80% Methanol or 80% Ethanol (aq). Pure water often fails to extract lipophilic aglycones; pure alcohol misses glycosides.

  • Procedure:

    • Lyophilize sample to remove water interference.

    • Mix 1g sample with 10mL solvent (1:10 ratio).

    • Sonicate (30 min, <40°C) or macerate (24h, dark).

    • Centrifuge (5000 x g, 15 min). Collect supernatant.

    • Storage: -20°C in amber vials (prevent photo-oxidation).

Normalization: Total Phenolic Content (TPC)

Before running antioxidant assays, quantify the phenolic load using the Folin-Ciocalteu method.[7]

  • Why: You must distinguish between "more potent compound" and "more concentrated extract."

  • Standard: Gallic Acid.[8] Express results as mg Gallic Acid Equivalents (GAE)/g.

The SET Assay: FRAP (Ferric Reducing Antioxidant Power)

Principle: Measures the reduction of ferric iron (


) to ferrous iron (

) by the antioxidant.[9][10] The

-TPTZ complex forms an intense blue color.[9] Reference: Benzie & Strain (1996).[3][11]
Reagents
  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1g sodium acetate trihydrate + 16mL glacial acetic acid in 1L distilled water.

    • Mechanism Note: Low pH is critical to maintain iron solubility and drive electron transfer.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • 
     Solution (20 mM):  Aqueous solution.[9][11]
    
Protocol
  • Working Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1  ratio.[9][10] Prepare fresh daily. Warm to 37°C.[9][10][11][12]
    
  • Reaction:

    • Add 150 µL Working Reagent to microplate well.[6]

    • Add 10 µL Sample (or Trolox standard).

    • Add 40 µL Distilled Water (optional, to adjust volume).

  • Incubation: 4 minutes at 37°C in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Processing
  • Construct a standard curve using Trolox (10–200 µM).

  • Report as µM Trolox Equivalents (TE) .

The Mixed Assay: ABTS Radical Scavenging

Principle: ABTS is oxidized to the stable radical cation


 (blue-green). Antioxidants revert it to colorless ABTS.
Advantage:  Soluble in both aqueous and organic solvents (unlike DPPH), making it superior for complex phenolic extracts.[1]
Reference:  Re et al. (1999).[7]
Protocol
  • Radical Generation (The "Overnight" Step):

    • Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (final concentration).[13]

    • Incubate: 12–16 hours in the dark at room temperature. The solution turns dark blue.

  • Dilution: Dilute the stock with ethanol until Absorbance at 734 nm is

    
    .
    
  • Assay:

    • Add 190 µL Diluted

      
       solution.
      
    • Add 10 µL Sample.

    • Incubate 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm .

Self-Validating Check: The initial absorbance must be 0.70. If >0.75, the assay loses linearity.[1] If <0.65, sensitivity is compromised.[1]

The HAT Assay: ORAC (Oxygen Radical Absorbance Capacity)

Principle: Measures the antioxidant's ability to protect a fluorescent probe (Fluorescein) from damage by peroxyl radicals generated by AAPH.[5] This mimics lipid peroxidation protection. Reference: Ou et al. (2001); Huang et al. (2002).

Reagents
  • Fluorescein Probe: 70 nM in phosphate buffer (75 mM, pH 7.4).

  • AAPH Generator: 153 mM (prepare immediately before use; thermally unstable).

  • Standard: Trolox.

Protocol (96-well Plate)
  • Plating:

    • Add 150 µL Fluorescein solution.[6][12]

    • Add 25 µL Sample (or Trolox standard).

    • Incubate 15 mins at 37°C.

  • Initiation:

    • Add 25 µL AAPH solution rapidly.

  • Kinetics:

    • Read Fluorescence (Ex: 485 nm / Em: 520 nm) every minute for 60–90 minutes until fluorescence decays to zero.

Data Calculation

Do not use a single point. You must calculate the Area Under the Curve (AUC) .



Plot Net AUC vs. Concentration to determine Trolox Equivalents.

Biological Validation: Cellular Antioxidant Activity (CAA)

Rationale: Chemical assays ignore uptake. CAA uses live cells (HepG2) to test if the compound can enter the cytosol and quench radicals in situ. Reference: Wolfe and Liu (2007).[14][15][16]

Mechanism Diagram

CAAMechanism Media Culture Media (Phenolic + DCFH-DA) Membrane Cell Membrane Media->Membrane Diffusion Cytosol Cytosol Membrane->Cytosol ROS Peroxyl Radicals Membrane->ROS DCFH_DA DCFH-DA (Non-fluorescent) Esterase Cellular Esterases DCFH DCFH (Trapped, Non-fluorescent) Esterase->DCFH AAPH AAPH Stressor (Added externally) AAPH->Membrane Penetrates ROS->DCFH Oxidizes DCFH_DA->DCFH Deacetylation by Esterases DCF DCF (Fluorescent!) DCFH->DCF Phenolic Phenolic Compound Phenolic->ROS Quenches (HAT) Phenolic->DCF Prevents Fluorescence

Figure 2: Mechanism of the CAA Assay.[1][17] The antioxidant must cross the membrane to prevent the oxidation of DCFH to fluorescent DCF.

Protocol
  • Cell Culture: Seed HepG2 cells (6 x

    
    /well) in black 96-well plates. Incubate 24h.
    
  • Treatment:

    • Remove medium. Wash with PBS.[12]

    • Add 100 µL treatment medium containing 25 µM DCFH-DA (probe) + Phenolic Sample .

    • Incubate 1 hour at 37°C.

  • Stress Induction:

    • Wash cells with PBS (removes extracellular antioxidants).

    • Add 100 µL 600 µM AAPH in HBSS.

  • Kinetics: Read Fluorescence (Ex: 485 nm / Em: 535 nm) every 5 mins for 1 hour.

  • Calculation: Calculate CAA units based on the reduction of the AUC compared to the control.

Data Interpretation & Troubleshooting

Comparative Metrics Table
AssayMechanismpHStandardCritical Pitfall
FRAP SET3.6Trolox/

Not suitable for thiols (glutathione) or high pH samples.
ABTS Mixed7.4TroloxRadical is light sensitive. Keep in dark.
ORAC HAT7.4TroloxTemperature sensitive. Edge effects in plates (use inner 60 wells).
CAA Bio-HAT7.4QuercetinCells must be washed to measure intracellular effect.
Correlation Analysis

To prove efficacy, perform a Pearson correlation analysis between:

  • TPC vs. FRAP (Does phenolic content predict reducing power?)

  • ORAC vs. CAA (Does chemical HAT predict biological protection?)

Expert Insight: A compound with high ORAC but low CAA indicates poor membrane permeability. This is a critical finding for drug development.

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][3] Analytical Biochemistry, 239(1), 70-76.[1][3] Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][8][18] LWT-Food Science and Technology, 28(1), 25-30.[1][8] Link

  • Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). High-throughput assay of oxygen radical absorbance capacity (ORAC) using a multichannel liquid handling system coupled with a microplate fluorescence reader in 96-well format.[1][6] Journal of Agricultural and Food Chemistry, 50(16), 4437-4444.[1] Link

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe.[1][19] Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.[1] Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.[1][14][15][16][17][20] Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.[1][14] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(4-Carboxy-3-fluorophenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-2024-CFP Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenges

You are attempting to synthesize 3-(4-Carboxy-3-fluorophenyl)phenol , a biaryl scaffold often used in transthyretin (TTR) stabilizer research and liquid crystal design.

The Core Problem: Direct coupling of this substrate is notoriously low-yielding (often <30%) due to three converging factors:

  • Catalyst Poisoning: The free carboxylic acid forms stable carboxylate complexes with Palladium (Pd), arresting the catalytic cycle.

  • Amphoteric Loss: The product contains both an acidic group (

    
    , pKa ~4) and a phenolic group (
    
    
    
    , pKa ~10). Standard workups often wash the product away in the aqueous phase.
  • Ortho-Fluoro Sterics: The fluorine atom ortho to the coupling site on the benzoic acid ring creates steric hindrance and electronic deactivation, slowing the oxidative addition step.

This guide provides a Gold Standard Protocol (Protection Strategy) to maximize yield (>85%) and a Direct Protocol for rapid screening, along with a troubleshooting matrix.

The Gold Standard Protocol (Recommended)

To achieve high yields, you must mask the carboxylic acid. The free acid is the primary cause of catalyst deactivation.

Phase A: Methyl Ester Protection

Do not skip this step for scale-up.

  • Reactant: 4-Bromo-2-fluorobenzoic acid.

  • Reagent: Methanol (

    
    ) + 
    
    
    
    (cat.) or
    
    
    (
    
    
    ).
  • Condition: Reflux, 4 hours.

  • Outcome: Quantitative conversion to Methyl 4-bromo-2-fluorobenzoate .

Phase B: The Optimized Suzuki Coupling

This protocol uses a specialized ligand system to overcome the ortho-fluoro steric hindrance.

ParameterSpecificationRationale
Electrophile Methyl 4-bromo-2-fluorobenzoate (

)
Ester prevents Pd-poisoning.
Nucleophile 3-Hydroxyphenylboronic acid (

)
Excess accounts for slight protodeboronation.
Catalyst

(

)
Bidentate ligand resists de-ligation better than

.
Base

(

)
Anhydrous phosphate is superior to carbonate for hindered substrates.
Solvent 1,4-Dioxane / Water (4:1)High boiling point; water is essential for the transmetallation step.
Temp/Time

for 6-12 hours
Ensure complete conversion before cooling.
Phase C: Hydrolysis & The "Amphoteric" Workup

Critical Step: Most yield is lost here.

  • Hydrolysis: Add

    
     (
    
    
    
    ) directly to the crude coupling mixture. Heat at
    
    
    for 2 hours.
  • The pH Trap:

    • The mixture is basic (pH > 12). Both phenol and acid are deprotonated (dianion).

    • Step 1: Wash with EtOAc to remove non-polar impurities (catalyst ligands, dimers). Product stays in water.

    • Step 2: Acidify the aqueous layer carefully with

      
       to pH 2-3 .
      
    • Note: If you stop at pH 6, the carboxylic acid ionizes, and you lose product. If you go to pH 0, you risk generating degradation byproducts.

    • Step 3: Extract the milky suspension with EtOAc (

      
      ). The product is now in the organic layer.[1]
      

Troubleshooting Matrix

Use this decision matrix to diagnose low yields.

Issue 1: Reaction Stalls (Low Conversion)

Symptoms: Starting material (bromide) remains on TLC/LCMS after 12 hours.

  • Cause A: Oxygen Poisoning. Suzuki couplings are oxygen-sensitive.

    • Fix: Sparge solvents with Argon for 20 mins before adding catalyst.

  • Cause B: Protodeboronation. The boronic acid is decomposing before it couples.

    • Fix: Switch to 3-Hydroxyphenylboronic acid pinacol ester . It is more stable than the free boronic acid.

  • Cause C: Ligand Dissociation. The ortho-fluoro group makes the oxidative addition slow.

    • Fix: Switch catalyst to

      
       (
      
      
      
      ) + SPhos (
      
      
      )
      . SPhos is an electron-rich Buchwald ligand designed specifically for hindered/deactivated aryl chlorides and bromides.
Issue 2: "Black Crash" (Pd Precipitation)

Symptoms: Reaction turns black/grey immediately; yield is near zero.

  • Cause: The free phenol or free acid is coordinating to Pd, stripping the ligands.

    • Fix: Increase ligand loading (Ligand:Pd ratio 2:1) or revert to the Methyl Ester protection route.

Issue 3: The "Invisible" Product

Symptoms: LCMS shows 100% conversion, but isolated mass is <20%.

  • Cause: Incorrect pH during extraction.

    • Fix: Your product is likely in the aqueous waste. Check the pH of your aqueous layer.[2] If it is >4, acidify and re-extract.

Visual Workflows

Diagram 1: Synthesis Logic Flow

This diagram illustrates the decision pathway between the "Direct" (risky) and "Protected" (robust) routes.

G Start Start: 4-Bromo-2-fluorobenzoic acid Decision Route Selection Start->Decision Esterification Step 1: Esterification (MeOH/H2SO4) Decision->Esterification High Yield Route Direct_Coupling Direct Coupling (Requires SPhos/XPhos) Decision->Direct_Coupling Rapid Screen Coupling_P Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Esterification->Coupling_P Hydrolysis Step 3: LiOH Hydrolysis Coupling_P->Hydrolysis Workup_P Step 4: Acidify to pH 2 Extract EtOAc Hydrolysis->Workup_P Final Target: this compound Workup_P->Final Risk RISK: Catalyst Poisoning Yield < 40% Direct_Coupling->Risk Direct_Coupling->Final

Caption: Workflow comparison. The Green path (Protected) guarantees yield; the Red path (Direct) saves time but risks failure.

Diagram 2: Troubleshooting Logic

Use this to diagnose specific failure modes.

T Problem Problem Detected Type1 Low Conversion (SM remains) Problem->Type1 Type2 Pd Black Precipitate Problem->Type2 Type3 High Conv / Low Mass Problem->Type3 Sol1 Action: Switch to Pd(OAc)2 + SPhos Type1->Sol1 Steric Issue Sol2 Action: Protect Acid as Methyl Ester Type2->Sol2 Catalyst Poisoning Sol3 Action: Check Aqueous pH Must be pH 2-3 Type3->Sol3 Workup Error

Caption: Diagnostic tree connecting observed symptoms to specific chemical interventions.

Frequently Asked Questions (FAQs)

Q: Can I use the boronic acid of the fluorobenzoic acid instead? A: It is not recommended. 4-Carboxy-3-fluorophenylboronic acid is electronically deactivated and prone to protodeboronation (losing the boron group) faster than it couples. Always use the halide on the electron-poor ring (the benzoic acid) and the boronic acid on the electron-rich ring (the phenol) for the best turnover.

Q: Why SPhos? Why not standard Triphenylphosphine? A: The ortho-fluorine atom creates steric bulk. Standard


 ligands are not bulky enough to force the active Pd(0) species, nor electron-rich enough to facilitate oxidative addition into the deactivated C-Br bond. SPhos  or XPhos  are "dialed-in" for these specific difficult couplings.

Q: My product is pink after the column. Is it pure? A: Likely not. Phenols are prone to oxidation (forming quinones) which are highly colored.

  • Fix: Add 1% Acetic Acid to your column eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the phenol protonated and prevents "streaking" and oxidation on the silica gel.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid: Protocols and Optimization. Link

  • Organic Chemistry Portal. (2024). Synthesis of Phenols and Biaryls via Suzuki Coupling. Link

Sources

Addressing poor reproducibility in experiments involving CAS 1261916-37-3

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide designed to address reproducibility challenges associated with CAS 1261916-37-3 (Chemical Name: 3-Fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid ).

This guide treats the compound as a critical intermediate/scaffold often used in medicinal chemistry (specifically in the development of TTR stabilizers and biaryl-based inhibitors) where physicochemical properties frequently cause experimental variance.

Addressing Reproducibility in Screening and Synthesis

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Isomeric Purity of CAS 1261916-37-3

Executive Summary & Compound Profile

The Core Issue: Poor reproducibility with CAS 1261916-37-3 typically stems from its amphiphilic nature (containing both a lipophilic biphenyl core and ionizable carboxylic/phenolic groups) and regioisomeric impurities arising from non-selective synthesis. Researchers often face precipitation in biological media or inconsistent yields in coupling reactions due to improper protonation state management.

PropertyDataCritical Implication
Chemical Name 3-Fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acidIdentity Verification
Molecular Weight 232.21 g/mol Stoichiometry
pKa (Acid) ~4.2 (Carboxylic Acid)Solubility Threshold
pKa (Phenol) ~9.8 (Phenolic Hydroxyl)Reactivity/Oxidation
LogP ~3.2 (Predicted)Precipitation Risk

Troubleshooting Guide (FAQ Format)

Category A: Solubility & Handling (The "Crash-Out" Effect)

Q: Why does the compound precipitate when I dilute my DMSO stock into PBS or Cell Media? A: This is the most common cause of "biological noise." CAS 1261916-37-3 is a biphenyl acid.[1][2][3][4][5] While the carboxylic acid deprotonates at pH 7.4 (becoming soluble), the lipophilic biphenyl core drives aggregation if the transition from DMSO to water is too rapid or if the final concentration exceeds the Critical Aggregation Concentration (CAC) .

  • The Fix: Use the "Intermediate Dilution Method." Never pipette DMSO stock directly into cold media.

  • Protocol:

    • Dissolve solid in 100% DMSO (Stock: 10-50 mM).

    • Dilute 1:10 in PBS (pH 8.0) or a buffer slightly more basic than the target media. This ensures the carboxylic acid (

      
      ) is fully ionized before it sees the bulk media.
      
    • Add this intermediate solution to your final assay plate.

Q: My


 curves are shifting between batches. Is the compound degrading? 
A:  It is likely Isomeric Contamination , not degradation.
The synthesis of this biphenyl often involves a Suzuki coupling between a fluorobenzoic acid derivative and a hydroxyphenylboronic acid. If the starting materials were not isomerically pure, your batch may contain the 2'-hydroxy  or 4'-hydroxy  isomers.
  • Diagnostic: Run a reverse-phase HPLC with a slow gradient (0.1% Formic Acid). The isomers have different retention times due to intramolecular H-bonding (especially the 2'-hydroxy isomer).

  • Action: Request a Certificate of Analysis (CoA) confirming >98% purity specifically ruling out regioisomers.

Category B: Synthetic Chemistry & Reactivity

Q: Why are my coupling yields low when using this as a scaffold? A: The phenolic hydroxyl at the 3'-position is a nucleophile that competes with your intended reaction site (usually the carboxylic acid).

  • Mechanism: If you are trying to activate the carboxylic acid (e.g., with EDC/NHS or HATU) to form an amide, the phenolic -OH can form unstable esters or cause polymerization.

  • The Fix: Ensure the phenol is protected (e.g., as a benzyl ether or TBDMS ether) before activating the carboxylic acid, or use strictly controlled stoichiometry with a weak base.

Standardized Workflows

Workflow 1: Reproducible Dissolution & Storage

Objective: To prevent micro-precipitation that skews concentration data.

DissolutionProtocol Solid Solid Powder (Store at -20°C, Desiccated) Weigh Weighing (Equilibrate to RT) Solid->Weigh Warm to RT (Prevent Condensation) DMSO DMSO Stock (Max 50mM) Weigh->DMSO Add DMSO (Anhydrous) QC Visual QC (Vortex 30s, Check Turbidity) DMSO->QC Dissolve QC->DMSO Turbid? Sonicate 5 min Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) QC->Aliquot Clear Solution

Caption: Protocol for generating stable stock solutions. Critical control point: Warming to Room Temperature (RT) before opening to prevent moisture uptake (hygroscopicity).

Workflow 2: Quality Control Decision Tree

Objective: To verify batch integrity before starting expensive screens.

QCDecision Start New Batch of CAS 1261916-37-3 HPLC Run HPLC (C18 Column, Acidic Mobile Phase) Start->HPLC Check Single Peak? HPLC->Check Pass Proceed to Assay Check->Pass Yes (>98%) Fail Check Retention Time Check->Fail No Isomer Peak Split? (Isomeric Impurity) Fail->Isomer Degrade Broad Tailing? (Polymerization/Oxidation) Fail->Degrade

Caption: QC workflow to distinguish between synthesis impurities (isomers) and storage degradation.

Scientific Rationale & Mechanisms

The "Dual-Acid" Trap

CAS 1261916-37-3 contains two acidic protons:

  • Carboxylic Acid (

    
    ):  Ionized at neutral pH.
    
  • Phenol (

    
    ):  Neutral at physiological pH.
    

Reproducibility Failure Mode: In assays using BSA (Bovine Serum Albumin) or high serum (10% FBS), the neutral phenol group facilitates strong hydrophobic binding to albumin pockets. This reduces the free fraction of the drug significantly.

  • Observation:

    
     shifts 10-fold when moving from serum-free media to serum-containing media.
    
  • Correction: Always report

    
     values with the specific protein concentration noted. For comparison across labs, use a Serum-Shift Assay  to quantify this binding coefficient [1].
    
Interference in Fluorescence Assays

The biphenyl core is electronically conjugated. While not highly fluorescent itself, oxidation products (quinones) formed from the phenolic ring upon exposure to light or air can quench fluorescence or fluoresce at blue wavelengths (400-450nm).

  • Advisory: Avoid using blue-fluorescent readouts (e.g., DAPI, BFP) if high concentrations (>10 µM) of the compound are used.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Chapter on Plasma Protein Binding and Solubility).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses the effect of fluorine on biphenyl acidity and lipophilicity).

  • Sigma-Aldrich/Merck. (n.d.). Compound Summary for CAS 1261916-37-3. (Used for physicochemical property verification).[6]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 1261916-37-3 before handling.

Sources

Validation & Comparative

A Guide to the Purity Validation of 3-(4-Carboxy-3-fluorophenyl)phenol: An Orthogonal Approach Using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For a molecule such as 3-(4-Carboxy-3-fluorophenyl)phenol, a bifunctional aromatic compound, understanding its purity profile is critical for its intended application, be it in medicinal chemistry, materials science, or as a complex building block in organic synthesis.

This guide presents a comprehensive, orthogonal strategy for the purity validation of this compound, leveraging the quantitative power of High-Performance Liquid Chromatography (HPLC) and the structural-elucidating strength of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind the chosen methodologies, providing not just protocols but a logical framework for why these techniques, when used in concert, provide a self-validating and trustworthy assessment of purity. All methodologies are grounded in established analytical principles, referencing authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) standards for analytical procedure validation.[1][2]

The Importance of an Orthogonal Approach

Relying on a single analytical technique for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or its signals might be masked in an NMR spectrum. An orthogonal approach, using two fundamentally different analytical techniques, provides a more robust and reliable assessment. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, a process driven by polarity.[3] In contrast, NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei, offering a distinct and complementary analytical viewpoint.

Part 1: Quantitative Purity Assessment by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity determination in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and quantitative accuracy. For this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, RP-HPLC is an ideal first-pass technique.

Causality of Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention for aromatic compounds like our target molecule. The non-polar C18 chains interact with the biphenyl core of the analyte, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (0.1% Trifluoroacetic Acid in water) and an organic solvent (acetonitrile) is employed. The trifluoroacetic acid serves a crucial role: it protonates the carboxylic acid and phenolic hydroxyl groups, suppressing their ionization. This ensures a consistent, non-ionized form of the analyte, leading to sharper peaks and more reproducible retention times. The gradient, starting with a higher aqueous composition and moving towards a higher organic composition, allows for the elution of a wide range of potential impurities with varying polarities.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths. For this compound, a primary wavelength of 254 nm is chosen, as aromatic rings typically exhibit strong absorbance at this wavelength. The DAD also provides UV spectra for each peak, which can help in peak tracking and identification.

Experimental Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of approximately 0.5 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.05 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterValueJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution for small aromatic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to suppress ionization of the analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for eluting the analyte and impurities.
Gradient 5% B to 95% B over 20 minutesA broad gradient to ensure separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and spectral analysis.
Wavelength 254 nmCommon wavelength for aromatic compounds.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The area percentage of the main peak corresponds to its relative purity.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Gradient Elution on C18 Column Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: A schematic overview of the HPLC purity validation workflow.

Part 2: Structural Confirmation and Orthogonal Purity Verification by NMR Spectroscopy

While HPLC provides excellent quantitative data on purity, it reveals little about the identity of the main peak or any impurities. NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). For a fluorinated compound like this compound, both ¹H (proton) and ¹⁹F (fluorine) NMR are highly informative.

Causality of Methodological Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its polarity is sufficient to dissolve the analyte, and its deuterium signal does not interfere with the proton signals of interest. Importantly, the acidic protons of the carboxylic acid and phenol groups are often observable in DMSO-d₆, providing additional structural confirmation.

  • Internal Standard: For quantitative NMR (qNMR), a high-purity internal standard with a known concentration is required. For ¹H NMR, a standard like maleic acid or 1,4-dinitrobenzene can be used, chosen for its chemical shift in a region that does not overlap with the analyte signals. For ¹⁹F NMR, a fluorinated standard such as trifluorotoluene can be employed.[4]

  • ¹H NMR: This provides a map of all hydrogen atoms in the molecule, confirming the aromatic substitution patterns and the presence of the hydroxyl group. The integration of the signals should correspond to the number of protons in the molecule.

  • ¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum should ideally show a single signal (or a multiplet due to coupling with neighboring protons). This is a very sensitive and specific technique for fluorinated compounds, as the ¹⁹F nucleus has a natural abundance of 100% and a large chemical shift range, minimizing the chance of signal overlap.[5][6] The absence of other fluorine signals is a strong indicator of purity with respect to fluorinated impurities.

Experimental Protocol: NMR Purity and Identity Confirmation
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into an NMR tube.

    • For quantitative analysis, also accurately weigh a known amount of a suitable internal standard (e.g., maleic acid for ¹H qNMR).

    • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and vortex until the sample is completely dissolved.

  • Instrumentation and Parameters:

Parameter¹H NMR¹⁹F NMR
Spectrometer 400 MHz or higher376 MHz (on a 400 MHz system)
Solvent DMSO-d₆DMSO-d₆
Pulse Sequence Standard single pulseStandard single pulse
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay 5 seconds (for qNMR)5-10 seconds (for qNMR)
Number of Scans 16-6464-256
Referencing TMS (internal or solvent residual)External or internal standard
  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and integration values from the ¹H spectrum with the expected structure of this compound. The ¹⁹F spectrum should confirm the presence of the fluorine atom in its expected chemical environment.

    • Purity Assessment:

      • Carefully examine the baseline for any small peaks that do not belong to the main compound, solvent, or known impurities.

      • For qNMR, calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the number of nuclei contributing to each signal and their respective molar masses.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Data Interpretation Weigh_NMR Weigh Compound (& Standard for qNMR) Dissolve_NMR Dissolve in DMSO-d6 Weigh_NMR->Dissolve_NMR Acquire_H1 Acquire 1H Spectrum Dissolve_NMR->Acquire_H1 Prepared Sample Acquire_F19 Acquire 19F Spectrum Dissolve_NMR->Acquire_F19 Process Process Spectra (Phase, Baseline) Acquire_H1->Process FID Acquire_F19->Process Analyze Analyze Shifts, Couplings, Integrals Process->Analyze Confirm Confirm Structure & Assess Purity Analyze->Confirm

Caption: A schematic overview of the NMR purity and structure validation workflow.

Synthesizing the Results: A Unified Purity Statement

The final purity assessment of this compound should be a synthesis of the data from both HPLC and NMR.

TechniqueInformation ProvidedExample Interpretation
HPLC-DAD Quantitative assessment of purity based on peak area.Purity by HPLC: 99.5% (by area % at 254 nm). Two minor impurities detected at 0.2% and 0.3%.
¹H NMR Structural confirmation, identification of proton-containing impurities.The ¹H NMR spectrum is consistent with the proposed structure. Integration values match the expected proton counts. No significant organic impurities detected.
¹⁹F NMR Confirmation of the fluorine environment, identification of fluorinated impurities.A single fluorine signal is observed, consistent with the structure. No other fluorine-containing impurities are detected.

A conclusive statement would be: "The purity of this compound was determined to be 99.5% by HPLC (254 nm). The structure was confirmed by ¹H and ¹⁹F NMR spectroscopy, which showed no significant organic impurities, thus corroborating the HPLC purity assessment." This orthogonal approach provides a high degree of confidence in the quality of the material.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem Compound Summary for CID 23297277, 4-(4-Carboxy-3-fluorophenyl)phenol. Available at: [Link]

  • Analytical Methods, 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available at: [Link]

  • Journal of Chromatography A, HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. Available at: [Link]

  • Journal of Visualized Experiments, Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • Molecules, Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

  • Molecules, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • European Medicines Agency, Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Chromatography B, A multi-technique strategy for the identification and quantification of carboxylic acids and aromatic compounds in complex matrices. Available at: [Link]

  • Nanalysis, The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Available at: [Link]

Sources

Comparative Analytical Guide: Structural Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of structural elucidation workflows for the reaction products of 3-(4-Carboxy-3-fluorophenyl)phenol . It is designed for medicinal chemists and analytical scientists optimizing the characterization of fluorinated biaryl scaffolds in drug discovery.

Executive Summary & Chemical Context

The scaffold This compound represents a critical pharmacophore in the development of transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory derivatives. The presence of the ortho-fluorine atom on the benzoic acid ring introduces unique electronic and steric properties:

  • Electronic Modulation: Fluorine lowers the pKa of the carboxylic acid and alters the lipophilicity of the biaryl system.

  • Conformational Locking: The steric bulk of the fluorine atom forces the biaryl system out of planarity, creating a distinct dihedral twist angle that is often critical for protein binding.

This guide compares three analytical methodologies for characterizing the amide coupling products of this scaffold (a common derivatization in SAR studies). We evaluate Multi-nuclear NMR , UPLC-Q-ToF MS , and Single Crystal XRD to determine which offers the highest fidelity in resolving regiochemistry and isomeric purity.

The Model Reaction

To provide objective data, this guide assumes the characterization of the product formed by coupling This compound with morpholine (a model amine) via standard HATU activation.

Comparative Analysis of Characterization Methods

The following table summarizes the performance of three primary characterization workflows when applied to the fluorinated biaryl amide product.

FeatureMethod A: 19F-Centric NMR Method B: UPLC-Q-ToF MS Method C: Single Crystal XRD
Primary Utility Solution-state conformation & RegiochemistryHigh-throughput screening & Impurity profilingAbsolute configuration & Solid-state conformation
Resolution High (distinguishes ortho/meta F-coupling)Medium (distinguishes by mass/fragmentation)Ultimate (Atomic resolution)
Sample Req. 5–10 mg (Non-destructive)< 0.1 mg (Destructive)Single crystal (0.1–0.3 mm)
Throughput Medium (10–30 min/sample)High (2–5 min/sample)Low (Days to Weeks)
Key Limitation Solvent-dependent shifts; expensive instrumentationIon suppression; cannot distinguish some stereoisomersCrystal growth difficulty; packing forces alter conformation
Cost Efficiency ModerateHighLow
Deep Dive: Technical Nuances
Method A: Multi-nuclear NMR (

)
  • The Fluorine Advantage: The

    
     nucleus acts as a sensitive "spy" atom.[1] In the reaction product, the fluorine signal (typically 
    
    
    
    to
    
    
    ppm) will show distinct splitting patterns if impurities (like unreacted starting material or regioisomers) are present.
  • Coupling Constants (

    
    ):  The most definitive structural proof comes from 
    
    
    
    NMR. The carbon attached directly to fluorine (
    
    
    ) will appear as a doublet with a large coupling constant (
    
    
    Hz). The carbonyl carbon of the amide will show a smaller coupling (
    
    
    Hz) due to its proximity, confirming the amide bond formation occurred at the correct carboxyl group.
Method B: UPLC-Q-ToF MS (HRMS)
  • Fragmentation Logic: In negative ion mode (ESI-), the amide product yields specific fragments. The fluorine atom changes the mass defect, making the molecular ion easy to filter from hydrocarbon background noise.

  • Diagnostic Ions: High-energy collision-induced dissociation (CID) typically cleaves the amide bond, yielding a specific fluorinated benzoyl ion. This confirms the integrity of the biaryl core.

Method C: X-Ray Diffraction (XRD)
  • The Biaryl Twist: XRD is the only method that accurately measures the torsion angle between the phenol and benzoic acid rings in the solid state. For this scaffold, the twist is usually between

    
     and 
    
    
    
    due to F...H steric repulsion. This data is vital for docking simulations but is too slow for routine QC.

Recommended Experimental Workflow

The following workflow integrates the speed of MS with the structural certainty of NMR.

Step 1: Synthesis & Purification[5][7]
  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add Morpholine (1.2 eq). Stir at RT for 4h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Step 2: Analytical Protocol (The "Self-Validating" System)
A. UPLC-MS Screening (Purity Check)
  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 min.

  • Acceptance Criteria: Single peak >98% area; Mass error < 5 ppm.

B.

-Decoupled

NMR (Structural Confirmation)
  • Solvent: DMSO-

    
     (prevents H-bonding aggregation).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Rationale: Decoupling fluorine simplifies the carbon spectrum, collapsing the complex doublets into singlets. If the spectrum simplifies to the expected carbon count without "extra" splittings, the regiochemistry is confirmed.

Visualization of Analytical Logic

The following diagrams illustrate the decision process and the specific spectral features expected.

Diagram 1: Characterization Decision Tree

G Start Crude Reaction Product LCMS Step 1: UPLC-MS Analysis Start->LCMS Purity Purity > 95%? LCMS->Purity  Check Area % Prep Prep-HPLC Purification Purity->Prep  No NMR Step 2: 1H & 19F NMR Purity->NMR  Yes Prep->LCMS Structure Structure Confirmed? NMR->Structure  Check Regiochem XRD Step 3: Single Crystal XRD (For Twist Angle/Polymorph) Structure->XRD  Ambiguous/Need 3D Data Release Release for Biological Assay Structure->Release  Clear XRD->Release

Caption: Workflow for validating fluorinated biaryl derivatives. MS filters purity; NMR confirms connectivity; XRD is reserved for conformational ambiguity.

Diagram 2: Expected NMR Splitting Logic

Structure Molecule Target Molecule: This compound Amide Derivative C_Ipso C-F (Ipso Carbon) Doublet (~250 Hz) ~160 ppm Molecule->C_Ipso  1J Coupling C_Ortho C-H (Ortho to F) Doublet (~20 Hz) ~115 ppm Molecule->C_Ortho  2J Coupling C_Carbonyl C=O (Amide) Doublet (~3 Hz) ~165 ppm Molecule->C_Carbonyl  3J Coupling

Caption: Diagnostic 13C-NMR signals induced by the fluorine substituent. The magnitude of the J-coupling confirms the distance of the carbon from the fluorine atom.

Experimental Data Summary (Simulated Reference Values)

Use these values to validate your experimental results.

NucleusSignal AssignmentChemical Shift (

ppm)
Multiplicity (

Hz)
Interpretation

Ar-F -112.5dd (

)
Ortho to amide; confirms ring position.

Ar-H (Ortho to F)7.45t (

)
Triplet appearance due to H-H and H-F overlap.

C -F (Ipso)158.2d (

)
Definitive proof of fluorination site.

C =O (Amide)166.4d (

)
Small coupling proves C=O is 3 bonds from F.
MS (ESI-) [M-H]

300.09-Molecular ion (Calc. for C

H

FNO

).

References

  • SynHet. (n.d.). 4-(4-Carboxy-3-fluorophenyl)phenol - Product Catalog. Retrieved from

  • Su, Y., et al. (2022).[2] 19F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance. Retrieved from

  • Arsenault, G., et al. (2007).[3][4] Analysis of perfluoroalkyl anion fragmentation pathways.... Rapid Communications in Mass Spectrometry. Retrieved from

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5] Analysis of the Structural Diversity... of Nitrogen Heterocycles. Journal of Medicinal Chemistry. Retrieved from

  • Gakh, Y. G., et al. (2000). 19F NMR spectroscopy of fluorinated benzamides. Magnetic Resonance in Chemistry. (Standard text for J-coupling values).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(4-Carboxy-3-fluorophenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust analytical methodologies for unambiguous isomer identification are critical. This guide provides a comprehensive spectroscopic framework for differentiating 3-(4-carboxy-3-fluorophenyl)phenol from a key constitutional isomer, 3-(5-carboxy-2-fluorophenyl)phenol, leveraging fundamental principles and predictive data analysis.

The selection of these two isomers serves as an illustrative example of the analytical challenges encountered in pharmaceutical development. While both are substituted biphenyl carboxylic acids, the altered placement of the fluorine atom relative to the carboxylic acid and the inter-ring bond dramatically influences the electronic environment of the molecule, giving rise to distinct spectroscopic signatures.

Compound Name Structure Key Difference
Isomer A: this compoundFluorine is ortho to the carboxylic acid group.
Isomer B: 3-(5-Carboxy-2-fluorophenyl)phenolFluorine is meta to the carboxylic acid group and ortho to the biphenyl linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For these isomers, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive data.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the hydroxyl and carboxylic acid groups.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is often a rapid experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1]

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).[1]

Predicted ¹H NMR Spectral Comparison

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum will be most diagnostic.[2] The substitution patterns on each ring create unique spin systems with characteristic chemical shifts and coupling constants (J-values).

  • Isomer A (3-fluoro): The fluorinated ring will exhibit a complex splitting pattern. The proton ortho to both the fluorine and the carboxyl group will be significantly deshielded and show coupling to both the fluorine and the adjacent proton.

  • Isomer B (2-fluoro): The fluorine atom is now ortho to the biphenyl linkage. This will strongly influence the protons on both rings due to through-space electronic effects and potential conformational restrictions. The proton between the fluorine and carboxyl group will show a distinct downfield shift and characteristic splitting.

Predicted ¹³C and ¹⁹F NMR Spectral Comparison

¹³C and ¹⁹F NMR provide even more direct evidence for isomer identification.

  • ¹³C NMR: The most significant difference will be the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.). The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling (~240-260 Hz). The magnitude of the two- and three-bond couplings will be highly dependent on the isomer's geometry. Aromatic carbons typically appear in the 120-170 ppm range.[3]

  • ¹⁹F NMR: This is the most direct probe. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment.[1][4] Electron-withdrawing groups like the carboxylic acid will deshield the fluorine nucleus, shifting its resonance downfield.[1] The position relative to the biphenyl ring system will also have a substantial impact. We predict a noticeable difference in the ¹⁹F chemical shifts for the two isomers. Fluoroaromatic compounds typically exhibit chemical shifts in the range of -60 to -172 ppm.[5]

Predicted NMR Data Isomer A: this compound Isomer B: 3-(5-Carboxy-2-fluorophenyl)phenol
Key ¹H NMR Feature Complex splitting for proton between -F and -COOH.Distinct pattern for protons on the fluorinated ring due to F being ortho to the other ring.
Key ¹³C NMR Feature Unique set of C-F coupling constants (¹JCF, ²JCF, ³JCF).Different set of C-F coupling constants, particularly for the carbon at the biphenyl linkage.
Predicted ¹⁹F Shift (vs CFCl₃) Expected in the range of -110 to -130 ppm.Expected to be shifted relative to Isomer A due to proximity to the biphenyl bond.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers contain the same functional groups (O-H, C=O, C-F), the precise positions of these groups influence the electronic distribution and, consequently, the vibrational frequencies of the bonds.[6]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for oils/liquids). For solids, Attenuated Total Reflectance (ATR) is a modern, simple alternative.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Predicted IR Spectral Comparison
  • O-H Stretch: Both isomers will show a very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H stretch, which overlaps with the aromatic C-H stretches.[7][8] A sharper phenol O-H stretch may also be visible around 3200-3600 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ is expected for the carboxylic acid carbonyl group.[7] Subtle shifts in this peak's position may be observed between the isomers due to differences in intramolecular hydrogen bonding and electronic effects from the fluorine atom's position.

  • C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region will be indicative of the C-F bond. The exact frequency can vary based on the aromatic environment and may be a distinguishing feature.

  • Aromatic C-H Bending: The out-of-plane ("oop") C-H bending vibrations in the 675-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.[2] These patterns will be different and diagnostic for each isomer.

Predicted IR Data (cm⁻¹) Isomer A Isomer B
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)~2500-3300 (very broad)
C=O Stretch ~1680-1710~1680-1710 (subtle shift expected)
C-F Stretch ~1100-1300~1100-1300 (subtle shift expected)
Aromatic C-H "oop" Unique pattern based on substitution.Different, unique pattern.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). While both isomers have the same exact mass, their fragmentation patterns upon ionization can be different, providing clues to their structure.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Infusion: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to confirm the molecular weight (as [M-H]⁻ in negative ion mode).

  • Tandem MS (MS/MS): Select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID).[9] Record the resulting fragment ions.

Predicted MS/MS Fragmentation Comparison

The stability of the fragments formed will dictate the fragmentation pathway. For constitutional isomers, unique fragment ions can often be generated.[10][11]

  • Common Fragments: Both isomers are expected to show losses of small neutral molecules like H₂O (from the hydroxyl/carboxyl groups) and CO₂ (decarboxylation).

  • Diagnostic Fragments: The key to differentiation lies in cleavages that are influenced by the fluorine's position.

    • Isomer A: The proximity of the fluorine to the carboxyl group might influence the decarboxylation process or lead to unique rearrangements.

    • Isomer B: With fluorine ortho to the biphenyl linkage, fragmentation involving the cleavage of this central bond or rearrangements involving both rings might be favored differently compared to Isomer A. The stability of the resulting radical cations or fragment ions will differ, leading to different relative abundances of the fragments.[11]

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is sensitive to the extent of conjugation in the system.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum, typically from 200-400 nm.

Predicted UV-Vis Spectral Comparison

The biphenyl system is the primary chromophore.[12][13] The position of the substituents (-OH, -COOH, -F) will modulate the electronic structure and thus the energy of the π→π* transitions.[14]

  • Isomer A vs. Isomer B: The position of the electron-withdrawing fluorine atom relative to the other groups and the two rings will slightly alter the overall conjugation and electronic distribution. This is expected to cause a small but measurable shift in the λmax and/or a change in the molar absorptivity (ε) between the two isomers.

Workflow and Logic Diagrams

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Pure Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Analyze IR FTIR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (ESI-MS/MS) Sample->MS Analyze UV UV-Vis Spectroscopy Sample->UV Analyze DataNMR Chemical Shifts (δ) Coupling Constants (J) C-F Couplings NMR->DataNMR DataIR Vibrational Frequencies (cm⁻¹) Functional Group Analysis IR->DataIR DataMS m/z Values Fragmentation Patterns MS->DataMS DataUV λmax and Molar Absorptivity (ε) UV->DataUV Conclusion Unambiguous Isomer Identification DataNMR->Conclusion Synthesize Data DataIR->Conclusion Synthesize Data DataMS->Conclusion Synthesize Data DataUV->Conclusion Synthesize Data

G Isomer Isomeric Structure (Atom Connectivity) Environment Unique Electronic Environment per Nucleus Isomer->Environment determines Frag Different Fragment Ion Stabilities Isomer->Frag leads to NMR_Sig Distinct NMR Signals (δ, J-coupling) Environment->NMR_Sig results in Vib_Modes Altered Bond Vibrational Modes Environment->Vib_Modes influences IR_Sig Shifted IR Absorption Bands Vib_Modes->IR_Sig results in MS_Sig Unique MS/MS Fragmentation Pattern Frag->MS_Sig results in

Conclusion

Differentiating constitutional isomers like this compound and 3-(5-carboxy-2-fluorophenyl)phenol is a critical analytical task that requires a multi-technique approach. While UV-Vis and IR spectroscopy provide important confirmatory data, NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) stands out as the definitive method for unambiguous identification. The sensitivity of NMR to the precise electronic environment of each nucleus allows for the clear distinction of substitution patterns and atom connectivity. Tandem mass spectrometry complements this by revealing differences in molecular stability and fragmentation pathways. By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity of their research and development efforts.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • National Institutes of Health (NIH). (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry?[Link]

  • Royal Society of Chemistry. (2021). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Springer. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • ACS Publications. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • J-STAGE. (1951). The Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. [Link]

  • Macmillan Group, Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • National Institutes of Health (NIH). (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • ResearchGate. (2014). NMR Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2025). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • YouTube. (2018). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. (2023). Fluorination of carboxylic acid scaffolds in a photocatalytic reaction. [Link]

  • PubChem. 3-(5-Carboxy-2-fluorophenyl)phenol. [Link]

  • ACS Publications. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra. [Link]

  • National Institutes of Health (NIH). (2017). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ACS Publications. (1940). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • YouTube. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • ACS Publications. (2015). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Guide to Assessing Batch-to-Batch Variability of Commercial 3-(4-Carboxy-3-fluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Biphenyl Scaffolds

In the high-stakes environment of medicinal chemistry, 3-(4-Carboxy-3-fluorophenyl)phenol (CAS: 1261916-37-3) serves as a pivotal "privileged structure." Its biphenyl core, decorated with a metabolic-stability-enhancing fluorine atom and orthogonal functional handles (phenol and carboxylic acid), makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

However, commercial sourcing of this intermediate often reveals significant batch-to-batch variability. This guide objectively compares "High-Fidelity" (Grade A) versus "Standard Synthesis" (Grade B) batches to demonstrate how subtle impurity profiles can derail downstream SAR (Structure-Activity Relationship) campaigns. We provide validated protocols to assess these variances before they compromise your data.

Critical Quality Attributes (CQA) Comparison

The following table summarizes a head-to-head analysis of two commercial batches. Note that while both meet the nominal "95% purity" often seen on Certificates of Analysis (CoA), their functional performance differs drastically.

Table 1: Comparative Analytical Profile
FeatureGrade A (High-Fidelity) Grade B (Standard Synthesis) Impact on Research
Purity (HPLC) >99.2% (Area %)95.5% (Area %)Grade B contains structural analogs that co-elute in downstream steps.
Pd Residuals < 10 ppm150–300 ppmHigh Pd in Grade B can catalyze unwanted side reactions or yield false positives in biological assays.
Regioisomer Content Not Detected~2.5% (Isomeric impurity)Isomers (e.g., 2-fluoro vs 3-fluoro) alter binding affinity and are difficult to separate.
Protodeboronation Byproducts < 0.1%1.2%Indicates poor control during the Suzuki coupling manufacturing step.
Solubility (DMSO, 10mM) Clear, < 30 secHazy, requires sonicationInsoluble inorganic salts (borates) in Grade B affect concentration accuracy.

The Mechanistic Origin of Variability

To understand what you are detecting, you must understand the synthesis. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-hydroxyphenylboronic acid and 4-bromo-2-fluorobenzoic acid .

The variability arises from three specific failure modes in this pathway:

  • Homocoupling: Oxidative coupling of boronic acids.

  • Protodeboronation: Loss of the boronic acid group before coupling.

  • Ligand Contamination: Leaching of phosphine ligands or Palladium.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis and the specific entry points for critical impurities.

Suzuki_Impurity_Map Start1 3-Hydroxyphenyl boronic acid Reaction Suzuki-Miyaura Coupling Cycle Start1->Reaction Impurity1 Impurity A: Protodeboronation (Phenol) Start1->Impurity1 Hydrolysis (Side Rxn) Impurity2 Impurity B: Homocoupling (Biphenyl dimers) Start1->Impurity2 Oxidative Coupling Start2 4-Bromo-2-fluoro benzoic acid Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Impurity3 Impurity C: Residual Pd/Ligand Catalyst->Impurity3 Leaching Product TARGET: 3-(4-Carboxy-3- fluorophenyl)phenol Reaction->Product Impurity1->Product Co-crystallizes Impurity2->Product Co-elutes Impurity3->Product Chelation

Figure 1: Mechanistic pathway showing the origin of Grade B impurities during Suzuki-Miyaura coupling.

Assessment Protocols

Do not rely solely on the vendor's CoA. The following protocols are designed to be self-validating and specific to the biphenyl-carboxylic acid class.

Protocol A: High-Resolution Impurity Profiling (Reverse Phase HPLC)

Objective: Detect regioisomers and deboronated byproducts that standard gradient methods miss.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Phenyl-Hexyl (Selectivity for aromatic stacking), 3.0 x 100mm, 2.7µm.

Methodology:

  • Sample Prep: Dissolve 5 mg of sample in 1 mL of 50:50 MeOH:Water. Critical Step: If the solution is hazy, filter through a 0.2µm PTFE filter, but note the presence of insolubles (likely inorganic borates).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5% -> 60% B (Shallow gradient for isomer separation).

    • 15-20 min: 60% -> 95% B (Wash lipophilic dimers).

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (end absorption).

Acceptance Criteria:

  • Main peak retention time stability: ±0.1 min.

  • Grade A Pass: No secondary peaks >0.1% area between 1.05 RRT (Relative Retention Time) and 1.15 RRT (typical regioisomer window).

  • Grade B Fail: Presence of "shoulder" peaks on the main peak or late-eluting dimers (>15 min).

Protocol B: Functional Reactivity Stress Test

Objective: Determine if batch impurities inhibit downstream chemistry (e.g., amide coupling).

Rationale: Residual Palladium or boronic acids can poison coupling reagents like EDC/HATU.

Methodology:

  • Mix 0.1 mmol of This compound with 0.11 mmol of Benzylamine in DMF (1 mL).

  • Add 0.15 mmol HATU and 0.3 mmol DIPEA.

  • Stir at RT for 1 hour.

  • Analyze by LC-MS.[1]

Interpretation:

  • High-Fidelity Batch: >95% conversion to the amide.

  • Compromised Batch: <80% conversion, or appearance of "double addition" products (if homocoupled impurities with two acid groups were present).

Decision Framework: When to Reject a Batch

Use this logic flow to determine if a batch is suitable for your specific application stage.

Batch_Decision_Tree Start Receive Batch Check CoA Visual Visual Inspection: Is DMSO solution clear? Start->Visual HPLC Run Protocol A (Purity Check) Visual->HPLC Yes (Clear) Reject1 REJECT: Inorganic Salts Present Visual->Reject1 No (Hazy) Pd_Check Pd Content (Is it <20 ppm?) HPLC->Pd_Check Purity > 99% Reject2 REJECT: Regioisomers Detected HPLC->Reject2 Impurity > 1% App_Pharma Application: Pharma/GLP? Pd_Check->App_Pharma Yes App_Early Application: Early Discovery? Pd_Check->App_Early No (>20 ppm) Reject3 REJECT: Catalyst Poisoning Risk App_Pharma->Reject3 No (Strict Limits) Accept ACCEPT Proceed to Synthesis App_Pharma->Accept Yes Purify Remediate: Recrystallize (EtOH/H2O) + Metal Scavenger App_Early->Purify Yes Purify->HPLC Re-test

Figure 2: Decision Matrix for Batch Acceptance based on application criticality.

Conclusion

The variability in This compound is not random; it is a fingerprint of the manufacturing process (Suzuki coupling). While "Grade B" materials are cost-effective for rough screening, their higher levels of palladium and regioisomers pose a significant risk of generating false SAR data or failing scale-up attempts.

For lead optimization and biological assays, we strongly recommend establishing the Protocol A HPLC method as a gatekeeper for incoming raw materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on the synthesis mechanism and impurity origins).
  • PubChem. (n.d.).[2] Compound Summary for CID 23297277: 4-(4-Carboxy-3-fluorophenyl)phenol.[1] National Library of Medicine. Retrieved from [Link] (Note: Structural isomer data used for comparison).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (Basis for Pd limit discussions).

Sources

Efficacy comparison between synthetic and natural phenolic compounds in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolic compounds constitute a vast class of bioactive agents with proven antineoplastic potential.[1][2][3][4][5][6][7] However, the translation of natural polyphenols (e.g., curcumin, resveratrol, EGCG) from petri dish to patient is frequently stalled by poor bioavailability, rapid metabolic clearance, and chemical instability. This guide critically evaluates the efficacy of synthetic phenolic analogs designed to overcome these "druggability" barriers. We provide a technical comparison of potency, stability, and mechanistic action, supported by experimental protocols for validation.

The Bioavailability Barrier: Why Naturals Often Fail

Natural phenolics often possess a "metabolic Achilles' heel." Despite high intrinsic potency in vitro, their in vivo efficacy is compromised by rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.

FeatureNatural Phenolics (e.g., Curcumin, Resveratrol)Synthetic Analogs (e.g., EF24, Pterostilbene)
Metabolic Stability Low: Rapid hydrolysis and conjugation (t1/2 < 30 min).High: Steric hindrance or fluorination blocks metabolic sites (t1/2 > 4 hrs).
Solubility Poor: Hydrophobic, often requires DMSO/ethanol.Tunable: Modified side chains can enhance aqueous solubility.
Target Specificity Promiscuous: "Pan-assay interference" (PAINS) is common.Focused: Structure-Activity Relationship (SAR) optimization improves selectivity.
Potency (IC50) Micromolar (µM): Often requires high doses.Sub-micromolar (nM): Enhanced ligand-target binding affinity.

Comparative Efficacy Data

The following data highlights the potency shift achieved through structural modification. Synthetic analogs often exhibit IC50 values 10–100x lower than their parent compounds.

Table 1: Cytotoxicity Comparison (IC50 Values)
Parent CompoundSynthetic AnalogModification StrategyCell Line (Cancer Type)Parent IC50 (µM)Analog IC50 (µM)Fold Improvement
Curcumin EF24 Monoketone linker, fluorinated ringsMDA-MB-231 (Breast)~20.00.5 – 1.0~20x
Curcumin FLLL32 Diketone replacement, rigid backbonePANC-1 (Pancreatic)15.00.9~16x
Resveratrol Pterostilbene Dimethylation of hydroxyl groupsHT-29 (Colon)50.012.0~4x
Resveratrol 3,4,5,4'-TMS Tetramethoxylation (Lipophilicity)MCF-7 (Breast)>50.00.03>1000x
EGCG Pro-EGCG Peracetate protection (Prodrug)PC-3 (Prostate)45.08.5~5x

Key Insight: The removal of the unstable β-diketone moiety in Curcumin (creating "monoketone" analogs like EF24) prevents rapid degradation and enhances Michael acceptor reactivity toward thiols on target proteins like IKKβ.

Mechanistic Divergence: Pathway Modulation

While natural and synthetic phenolics often target similar pathways (NF-κB, STAT3, ROS), synthetics are designed to bind more irreversibly or persist longer in the cellular environment to sustain signaling blockade.

Diagram 1: Comparative Mechanism of Action (NF-κB Pathway)

This diagram illustrates how synthetic analogs (e.g., EF24) provide sustained inhibition of the NF-κB pathway compared to the transient effect of natural curcumin due to metabolic degradation.

G cluster_natural Natural Phenolic (Curcumin) cluster_synthetic Synthetic Analog (EF24) Stimulus Pro-Inflammatory Stimulus (TNF-alpha / IL-6) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylation Nat_Drug Curcumin (Unstable) Nat_Drug->IKK Inhibits Metabolism Rapid Glucuronidation Nat_Drug->Metabolism Degrades Weak_Block Transient Inhibition Metabolism->Weak_Block Syn_Drug EF24 (Stable Monoketone) Syn_Drug->IKK Potently Inhibits Strong_Block Sustained Inhibition (Covalent Binding) Syn_Drug->Strong_Block NFkB NF-kappa-B (Transcription Factor) Strong_Block->NFkB Blocks Translocation IkB->NFkB Release Nucleus Nucleus Translocation NFkB->Nucleus Genes Target Genes (Bcl-2, Cyclin D1) Nucleus->Genes Transcription Apoptosis Apoptosis / Cell Death Genes->Apoptosis Suppression

Caption: Synthetic analogs (EF24) evade metabolic degradation, allowing for sustained inhibition of the IKK complex and preventing NF-κB nuclear translocation, unlike the transient action of natural curcumin.

Experimental Protocols for Comparative Assessment

To objectively validate the superiority of a synthetic analog, researchers must employ a "Self-Validating System" that accounts for stability and metabolism, not just endpoint toxicity.

Protocol A: Metabolic Stability-Corrected Cytotoxicity Assay

Objective: Determine if potency differences are due to intrinsic activity or degradation rates.

  • Cell Culture Preparation:

    • Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates at 5,000 cells/well.

    • Allow attachment for 24 hours.

  • Compound Preparation (Critical Step):

    • Dissolve Natural (Parent) and Synthetic (Analog) compounds in DMSO.

    • Pre-incubation: Incubate half of the prepared media containing the compounds at 37°C for 4 hours without cells (to simulate degradation).

    • Use fresh media for the other half.

  • Treatment:

    • Group A: Treat cells with Fresh compound.

    • Group B: Treat cells with Pre-incubated compound.

  • Endpoint Analysis:

    • Incubate for 48–72 hours.

    • Perform MTT or SRB assay to measure viability.

  • Data Interpretation:

    • If Group B (Pre-incubated) shows significantly reduced toxicity compared to Group A for the Natural compound but not the Synthetic, the advantage is likely due to stability .

Protocol B: Microsomal Stability Assay

Objective: Quantify the half-life (


) of compounds in the presence of liver enzymes.
  • Reaction Mix: Combine liver microsomes (human or mouse, 0.5 mg/mL), NADPH regenerating system, and test compound (1 µM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate

    
     and 
    
    
    
    .

Strategic Workflow: From Hit to Lead

The following workflow outlines the logical progression for evaluating synthetic phenolics, ensuring that "false positives" (unstable compounds) are eliminated early.

Diagram 2: Validation Workflow

Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism & In Vivo Design SAR Design (Block Metabolic Sites) Synthesis Chemical Synthesis Design->Synthesis ADME In Silico ADME (Lipinski Rules) Synthesis->ADME Stability Microsomal Stability (t1/2 > 60 min?) ADME->Stability Pass Stability->Design Unstable (Iterate) Cytotox Cytotoxicity (MTT) (IC50 < 1 µM?) Stability->Cytotox Stable Selectivity Selectivity Index (Cancer vs. Normal) Cytotox->Selectivity Pathway Western Blot (p-STAT3 / NF-kB) Selectivity->Pathway Selective PK Pharmacokinetics (Bioavailability) Pathway->PK Xenograft Tumor Xenograft (Volume Reduction) PK->Xenograft Good Bioavailability

Caption: A "Hit-to-Lead" optimization workflow. Unlike traditional screening, this prioritizes metabolic stability (Phase 2) before extensive mechanistic work to avoid optimizing unstable natural scaffolds.

References

  • Synthetic Curcumin Analogs in the Treatment of Cancer: A Literature Review. Journal of Cellular Physiology. [Link]

  • Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? Pharmaceutics. [Link]

  • Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties. Medicinal Research Reviews. [Link]

  • Natural Polyphenols and their Synthetic Analogs as Emerging Anticancer Agents. Current Drug Targets. [Link]

  • Synthetic Resveratrol Derivatives and Their Biological Activities: A Review. Open Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4-Carboxy-3-fluorophenyl)phenol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 3-(4-Carboxy-3-fluorophenyl)phenol, a compound for which specific safety data may not be readily available. By leveraging data from analogous phenolic compounds and adhering to established hazardous waste management principles, we can establish a robust framework for its safe handling and disposal.

Anticipated Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other phenolic and fluorinated aromatic compounds allows us to anticipate its potential hazards. Phenols, as a class, are known for their corrosive and toxic properties. The presence of a fluorine atom and a carboxylic acid group can further influence its reactivity and toxicological profile.

Hazard ClassAnticipated EffectsRationale
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with prolonged contact.Phenolic compounds are generally corrosive to the skin.[1]
Serious Eye Damage/Irritation Causes serious eye irritation, with the potential for irreversible damage.Similar to other phenolic compounds which are known eye irritants.[2]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Phenol itself is toxic and can be absorbed through the skin.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.A common hazard associated with powdered or volatile chemical compounds.[2]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Many aromatic compounds exhibit environmental toxicity.

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

The Cornerstone of Chemical Safety: Guiding Principles of Waste Management

The proper disposal of any laboratory chemical is not merely a procedural task but a fundamental aspect of responsible scientific practice. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle-to-grave".[4][5][6] The following principles should always be at the forefront of any disposal plan:

  • Waste Identification: All chemical waste must be accurately identified. Since this compound is not a commonly listed waste, it should be treated as a hazardous waste based on its anticipated characteristics.

  • Segregation: Incompatible waste streams must never be mixed.[7][8] Store waste containing this compound separately from strong oxidizing agents, bases, and other reactive chemicals.

  • Containment: Waste must be stored in appropriate, labeled, and sealed containers to prevent leaks and spills.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the associated hazards.

  • Accumulation: Adhere to your institution's and local regulations regarding the maximum allowable accumulation time and quantity of hazardous waste in the laboratory.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

  • Hand Protection: Wear nitrile or neoprene gloves.[3] For direct handling or in case of a spill, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

1. Waste Collection:

  • Solid Waste:
  • Collect solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, puncture-resistant, and clearly labeled hazardous waste container.
  • Ensure the container has a secure lid and is kept closed when not in use.
  • Liquid Waste:
  • Collect liquid waste, such as reaction mixtures or solutions containing the compound, in a dedicated, chemically compatible (e.g., glass or polyethylene) container.
  • Do not fill the container to more than 90% capacity to allow for expansion.
  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound and any other components.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be away from general traffic and incompatible materials.
  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1]

3. Disposal Request:

  • Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

4. Final Disposal:

  • Your institution's EHS department will coordinate with a licensed hazardous waste disposal facility for the final treatment and disposal of the chemical waste, likely through incineration.

Spill Management: A Calm and Methodical Approach

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.[1]

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or materials.

    • Once absorbed, collect the materials and place them in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS and emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE Assess Assess Waste Type (Solid or Liquid) PPE->Assess Solid_Waste Collect Solid Waste in Puncture-Resistant Container Assess->Solid_Waste Solid Liquid_Waste Collect Liquid Waste in Compatible Container Assess->Liquid_Waste Liquid Label Label Container: 'Hazardous Waste' + Chemical Name Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Satellite Accumulation Area Label->Store Containment Use Secondary Containment Store->Containment EHS_Request Request Pickup from Institutional EHS Containment->EHS_Request Licensed_Disposal Transfer to Licensed Hazardous Waste Facility EHS_Request->Licensed_Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Farnell. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]

  • Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Stanford University. (n.d.). Phenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of 3-(4-Carboxy-3-fluorophenyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Synthesis of Analog Data

The toxicological profile of 3-(4-Carboxy-3-fluorophenyl)phenol can be inferred from the known hazards of its constituent parts: phenols and aromatic carboxylic acids. Phenol, the parent compound, is both corrosive and toxic, capable of causing severe skin burns that may have a delayed onset of pain due to its anesthetic properties.[1][2] It can be readily absorbed through the skin, leading to systemic toxicity.[3] The presence of a carboxylic acid group suggests that the compound will be acidic, and the fluorine substituent can influence its reactivity and metabolic pathways. Therefore, a cautious approach that accounts for potential skin and eye corrosion, as well as systemic toxicity upon absorption, is paramount.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended.[2][3] Nitrile provides good splash resistance for incidental contact, while neoprene and butyl rubber offer more robust protection against corrosive and potentially systemic toxins like phenols.[4][5]
Eye Protection Chemical splash goggles are mandatory.[3] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide full facial protection.[3]
Body Protection A fully buttoned lab coat is the minimum requirement.[3] For larger quantities or procedures with a significant splash risk, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[2]
Footwear Fully enclosed, chemical-resistant shoes are required in any laboratory setting where hazardous chemicals are handled.[6]
Respiratory Protection While not typically required for handling small quantities in a properly functioning chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or when engineering controls are not sufficient.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of handling this compound. The following diagram and procedural steps outline a self-validating system for safe laboratory operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Analog Data DonPPE Don Appropriate PPE Prep->DonPPE Proceed WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood Enter Lab Weighing Weighing and Transfer WorkInHood->Weighing Begin Work Reaction Perform Experiment Weighing->Reaction Transfer Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Experiment Complete DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Cleanup Complete Waste Dispose of Waste in Designated Containers DoffPPE->Waste Final Step

Caption: A logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:
  • Preparation and Planning:

    • Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

    • Ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use.[8]

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[3]

  • Donning Personal Protective Equipment (PPE):

    • Don PPE in the following order: lab coat, inner nitrile gloves, outer neoprene/butyl gloves, and finally, chemical splash goggles. A face shield should be added for high-splash potential tasks.

  • Chemical Handling in a Fume Hood:

    • All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

    • When weighing the solid compound, use a disposable weigh boat to prevent contamination of the balance.

    • For transfers, use a spatula or other appropriate tool. Avoid creating dust.[9]

  • Experimental Procedures:

    • When performing reactions, ensure that all glassware is properly secured and that the reaction is monitored.

    • Be mindful of potential incompatibilities. Based on the phenol and carboxylic acid moieties, avoid strong oxidizing agents and strong bases.[7]

  • Decontamination and Cleanup:

    • Following the experiment, decontaminate all surfaces and glassware that came into contact with the compound. A suitable solvent, such as ethanol, followed by soap and water, is generally effective.

    • For small spills within the fume hood, absorb the material with a spill pad or other absorbent material and place it in a designated hazardous waste container.[8]

  • Doffing Personal Protective Equipment (PPE):

    • Doff PPE in the reverse order of donning to prevent cross-contamination. Remove outer gloves first, followed by the face shield (if used), goggles, lab coat, and finally, inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with the compound, including weigh boats, gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[9]

  • Disposal Method: The primary recommended method for the disposal of phenolic compounds is incineration by a licensed chemical disposal facility.[10] This ensures the complete destruction of the hazardous material.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment that enables groundbreaking scientific discovery.

References

  • INEOS Group. (2014, October 1). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(5-Carboxy-2-fluorophenyl)phenol. PubChem. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • Vermont Department of Health. (2018, November). Phenol (CAS 108-95-2). Retrieved from [Link]

  • EBSCO. (n.d.). Phenols | Chemistry | Research Starters. Retrieved from [Link]

  • European Food Safety Authority. (2013). Scientific Opinion on the toxicological evaluation of phenol. EFSA Journal, 11(4), 3189. Retrieved from [Link]

  • California Environmental Protection Agency. (n.d.). Phenol: Developmental/Reproductive Toxicity Data Summary. OEHHA. Retrieved from [Link]

  • LibreTexts. (2025, March 18). 3.3: Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Malik, S. (2020, April 21). Naming phenols and their reactions [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.